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42-(2-Tetrazolyl)rapamycin

Cat. No.: B8069205
M. Wt: 966.2 g/mol
InChI Key: IURNHYDSJVLLPN-JUKNQOCSSA-N
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Description

42-(2-Tetrazolyl)rapamycin (CAS Number: 221877-56-1) is a semi-synthetic rapamycin analog functioning as a specific inhibitor of the mammalian target of rapamycin (mTOR) . It is identified as a proagent compound derived from a patented rapamycin analog series . The compound is structurally characterized by the substitution of the hydroxyl residue at the 42-position of the parent rapamycin molecule with a tetrazole ring system, a modification strategy shared by other rapalogs like zotarolimus, which is designed to enhance properties such as lipophilicity . The mechanism of action is consistent with rapamycin and its derivatives (rapalogs). This compound first binds with high affinity to the FK506-binding protein (FKBP12) in the cytosol . This binary complex then allosterically inhibits the mTOR complex 1 (mTORC1) by binding to its FRB domain, thereby suppressing its kinase activity . mTORC1 is a central serine/threonine kinase that regulates critical cellular processes, including protein synthesis, cell growth, proliferation, and autophagy . Inhibition of this pathway makes this compound a valuable tool for studying cellular signaling in various research contexts. Given its mechanism, this rapalog has broad research applications. It is used in oncology research to study cancer cell proliferation and tumor regression, as mTOR signaling is frequently dysregulated in cancers . In cardiovascular research , rapalogs are investigated for their potential to limit restenosis and stabilize atherosclerotic plaques . Furthermore, its role as an mTOR inhibitor makes it relevant for immunology research , exploring T-cell proliferation and immunosuppression, as well as neurobiology research and studies on lifespan extension . Researchers value this compound for probing the mTOR pathway to understand fundamental biology and disease mechanisms. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H79N5O12 B8069205 42-(2-Tetrazolyl)rapamycin

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURNHYDSJVLLPN-JUKNQOCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221877-56-1
Record name (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 42-(2-Tetrazolyl)rapamycin: A Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin is a semi-synthetic analog of rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus. As a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), this compound has garnered significant interest within the scientific community for its potential therapeutic applications in immunosuppression and oncology. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key quantitative data, and detailed experimental protocols.

Introduction

Rapamycin and its analogs, often referred to as "rapalogs," represent a critical class of therapeutic agents that function by inhibiting the mTOR signaling pathway. The mTOR protein kinase is a central regulator of cell growth, proliferation, metabolism, and survival, making it a prime target for drug development, particularly in the fields of cancer and immunology. This compound is a proagent compound of a rapamycin analog, distinguished by the substitution of a tetrazolyl group at the 42-position of the rapamycin macrocycle.[1] This modification is intended to modulate the compound's pharmacological properties. This document serves as a detailed resource for researchers and drug development professionals engaged in the study and application of this novel mTOR inhibitor.

Synthesis of this compound

The synthesis of this compound is detailed in United States Patent US 2008/0171763 A1, specifically in Example 1. The general synthetic scheme involves the chemical modification of the parent rapamycin molecule.

Experimental Protocol: Synthesis of this compound
  • Step 1: Activation of the C-42 Hydroxyl Group. The synthesis typically begins with the activation of the hydroxyl group at the C-42 position of rapamycin. This is often achieved by converting the hydroxyl group into a good leaving group, such as a triflate (trifluoromethanesulfonate).

  • Step 2: Nucleophilic Substitution with Tetrazole. The activated rapamycin intermediate is then reacted with tetrazole in the presence of a non-nucleophilic base. The tetrazole acts as a nucleophile, displacing the leaving group at the C-42 position to form the desired this compound. It is important to note that this reaction can lead to the formation of epimers at the C-42 position, which may require separation and purification.

A detailed, step-by-step protocol for a similar synthesis of 42-epi-(tetrazolyl)-rapamycin is described in United States Patent US 6,015,815. This patent outlines the use of 2,6-lutidine and trifluoromethanesulfonic anhydride (B1165640) for the activation step, followed by displacement with tetrazole.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound, like its parent compound rapamycin, exerts its biological effects by inhibiting the mTOR signaling pathway. This pathway is a complex network that responds to a variety of upstream signals, including growth factors, nutrients, and cellular energy status, to regulate key cellular processes.

The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes have different downstream targets and are differentially sensitive to rapamycin and its analogs.

  • mTORC1: This complex is acutely sensitive to rapamycin. It promotes cell growth and proliferation by phosphorylating key substrates such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are involved in protein synthesis.

  • mTORC2: This complex is generally considered to be less sensitive to acute rapamycin treatment but can be inhibited by prolonged exposure. mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and other kinases.

While specific data on the differential effects of this compound on mTORC1 and mTORC2 are not extensively available in the public domain, it is presumed to act primarily through the inhibition of mTORC1, similar to other rapalogs.

Signaling Pathway Diagram

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 GrowthFactors->mTORC2 Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Akt_p Akt (pS473) mTORC2->Akt_p Rapamycin This compound Rapamycin->mTORC1 ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellSurvival Cell Survival & Cytoskeletal Organization Akt_p->CellSurvival

Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.

Quantitative Data

The primary quantitative data available for this compound pertains to its antiproliferative activity.

Parameter Value Assay Reference
IC503.3 nMT-cell antiproliferative activityMedChemExpress

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

While the specific protocol used to derive the 3.3 nM IC50 value is not publicly detailed, a general protocol for assessing the antiproliferative effects of compounds on T-cells is provided below. This is a representative method and may require optimization for specific experimental conditions.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMC population using negative selection kits.

  • Cell Proliferation Measurement:

    • CFSE Staining: Purified T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

    • Stimulation: CFSE-labeled T-cells are seeded in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

    • Compound Treatment: The stimulated T-cells are treated with a serial dilution of this compound or a vehicle control.

    • Incubation: The plates are incubated for a period of 3-5 days to allow for cell proliferation.

    • Flow Cytometry Analysis: After incubation, the cells are harvested and analyzed by flow cytometry. The dilution of the CFSE dye is measured to quantify the extent of cell proliferation in the presence of the compound.

  • Data Analysis: The percentage of proliferating cells is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Experimental Workflow Diagram

TCell_Assay_Workflow PBMC_Isolation Isolate PBMCs from whole blood TCell_Purification Purify T-cells PBMC_Isolation->TCell_Purification CFSE_Labeling Label T-cells with CFSE TCell_Purification->CFSE_Labeling Stimulation Stimulate with anti-CD3/CD28 CFSE_Labeling->Stimulation Treatment Treat with this compound (serial dilutions) Stimulation->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Calculate IC50 Flow_Cytometry->Data_Analysis

Caption: A typical workflow for a T-cell proliferation assay.

Conclusion and Future Directions

This compound is a potent inhibitor of mTOR with demonstrated antiproliferative activity against T-cells. Its unique chemical structure suggests the potential for altered pharmacokinetic and pharmacodynamic properties compared to rapamycin. However, a comprehensive understanding of this compound is currently limited by the lack of publicly available data on its in vivo efficacy, detailed pharmacokinetic profile, and its precise effects on the mTORC1 and mTORC2 complexes.

Future research should focus on:

  • Elucidating the in vivo efficacy of this compound in relevant animal models of cancer and autoimmune diseases.

  • Conducting detailed pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Performing biochemical and cellular assays to directly compare the inhibitory activity of this compound on mTORC1 and mTORC2.

Such studies will be crucial in determining the full therapeutic potential of this novel rapamycin analog and its suitability for further clinical development.

References

An In-depth Technical Guide to the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin and Related mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 42-(2-Tetrazolyl)rapamycin, a synthetic analog of rapamycin (B549165), and other well-characterized rapalogs such as sirolimus (rapamycin), temsirolimus (B1684623), and everolimus (B549166). These macrolide compounds are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. This document details the molecular interactions, signaling pathways, and cellular consequences of mTOR inhibition by these agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to support further research and development in this area.

Introduction to this compound and the Rapalog Class

This compound is a semi-synthetic derivative of rapamycin, identified as a proagent compound in patent literature.[1] It belongs to the class of molecules known as "rapalogs," which are structurally related to rapamycin and share a common mechanism of action. Rapamycin was initially discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus and was later found to possess potent immunosuppressive and anti-proliferative properties. Temsirolimus and everolimus are other prominent rapalogs that have been developed for clinical use, primarily in oncology and transplant medicine.

The primary molecular target of rapalogs is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that plays a central role in regulating fundamental cellular processes. mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapalogs are highly specific inhibitors of mTORC1.

The Core Mechanism of Action: Allosteric Inhibition of mTORC1

The mechanism of action of this compound and other rapalogs is not a direct inhibition of the mTOR kinase domain. Instead, it involves a unique allosteric mechanism mediated by an intracellular receptor, the FK506-binding protein 12 (FKBP12).

The process can be summarized in the following steps:

  • Cellular Entry and Binding to FKBP12: As lipophilic macrolides, rapalogs can diffuse across the cell membrane into the cytoplasm. Once inside, they bind with high affinity to the ubiquitously expressed immunophilin, FKBP12.[2][3] This binding event itself does not significantly alter the enzymatic (prolyl isomerase) activity of FKBP12.

  • Formation of the Ternary Complex: The resulting rapalog-FKBP12 complex acts as the functional inhibitor. This binary complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a region distinct from the catalytic kinase domain. This creates a stable ternary complex consisting of the rapalog, FKBP12, and mTOR.[4]

  • Allosteric Inhibition of mTORC1: The formation of this ternary complex induces a conformational change in mTORC1, which allosterically inhibits its kinase activity. This inhibition is highly specific to mTORC1, as the FRB domain in mTORC2 is generally inaccessible to the rapalog-FKBP12 complex. The inhibition prevents mTORC1 from phosphorylating its downstream substrates.

cluster_cell Cell Cytoplasm Rapalog Rapalog Rapalog_FKBP12 Rapalog-FKBP12 Complex Rapalog->Rapalog_FKBP12 Binds to FKBP12 FKBP12 FKBP12->Rapalog_FKBP12 Inactive_mTORC1 Inactive Ternary Complex (Rapalog-FKBP12-mTORC1) Rapalog_FKBP12->Inactive_mTORC1 Binds to FRB domain of mTOR mTORC1 mTORC1 (Active) mTORC1->Inactive_mTORC1

Figure 1: Formation of the inhibitory ternary complex.

Downstream Signaling Pathways Affected by mTORC1 Inhibition

The inhibition of mTORC1 by this compound and its analogs disrupts several critical signaling pathways that control cell growth, proliferation, and metabolism. The two most well-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • Inhibition of Protein Synthesis:

    • p70S6K: In its active state, mTORC1 phosphorylates and activates p70S6K. Activated p70S6K, in turn, phosphorylates the 40S ribosomal protein S6 and other components of the translational machinery, leading to an increase in the translation of mRNAs that encode for ribosomal proteins and elongation factors. Inhibition of mTORC1 by rapalogs prevents the phosphorylation and activation of p70S6K, thereby suppressing protein synthesis and cell growth.

    • 4E-BP1: mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This dissociation allows eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNAs that are critical for cell proliferation. When mTORC1 is inhibited, 4E-BP1 remains hypophosphorylated and bound to eIF4E, thus inhibiting the translation of these key mRNAs.[5]

  • Inhibition of Angiogenesis:

    • mTORC1 can regulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes angiogenesis by upregulating the expression of Vascular Endothelial Growth Factor (VEGF). By inhibiting mTORC1, rapalogs can decrease the production of VEGF, leading to an anti-angiogenic effect.

  • Induction of Autophagy:

    • mTORC1 acts as a negative regulator of autophagy, a cellular process for the degradation of cellular components. Inhibition of mTORC1 by rapalogs can induce autophagy.

cluster_pathway mTORC1 Signaling Pathway Rapalog_FKBP12 Rapalog-FKBP12 Complex mTORC1 mTORC1 Rapalog_FKBP12->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits HIF1a HIF-1α mTORC1->HIF1a Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) p70S6K->Protein_Synthesis Promotes eIF4E eIF4E 4EBP1->eIF4E Sequesters eIF4F eIF4F Complex Formation eIF4E->eIF4F eIF4F->Protein_Synthesis Promotes VEGF VEGF HIF1a->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Figure 2: Downstream effects of mTORC1 inhibition.

Quantitative Data on Rapalogs

The following tables summarize key quantitative data for rapamycin and its clinically relevant analogs, temsirolimus and everolimus. While specific data for this compound is not publicly available, its activity is expected to be within a similar range to these compounds.

Table 1: In Vitro mTOR Inhibition

CompoundAssay TypeIC50Reference(s)
RapamycinCell-free mTOR kinase assay1.74 µM[6]
TemsirolimusCell-free mTOR kinase assay1.76 µM[6][7][8]
EverolimusCell-free mTOR kinase assay1.6-2.4 nM[9]

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineAssay TypeIC50Reference(s)
TemsirolimusSKBr3 (Breast Cancer)Proliferation Assay1.6 nM[10]
TemsirolimusBT474 (Breast Cancer)Proliferation Assay4.3 nM[10]
TemsirolimusA498 (Kidney Cancer)MTT Assay0.35 µM[6]
EverolimusMCF-7 (Breast Cancer)Proliferation Assay200 nM[11]

Table 3: Binding Affinities

CompoundBinding PartnerAssay TypeKd / KiReference(s)
RapamycinFKBP12Fluorescence PolarizationKi in nM to low µM range[3]
Rapamycin-FKBP12 ComplexFRB domain of mTORFluorescence PolarizationKd = 12 ± 0.8 nM[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR by quantifying the phosphorylation of a specific substrate.

  • Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.

  • Principle: Immunoprecipitated or recombinant mTOR is incubated with a substrate (e.g., a recombinant fragment of p70S6K or 4E-BP1) and ATP. The extent of substrate phosphorylation is then measured, typically using an ELISA-based method with a phospho-specific antibody or by detecting radiolabeled ATP incorporation.

  • Protocol Outline:

    • mTOR Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).

    • Kinase Reaction: Incubate the immunoprecipitated mTORC1 with the test compound (e.g., this compound) at various concentrations.

    • Add the substrate (e.g., recombinant p70S6K) and ATP (can be [γ-³²P]ATP for radioactive detection or cold ATP for ELISA-based detection) to initiate the reaction.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Detection:

      • ELISA-based: Stop the reaction and detect the phosphorylated substrate using a phospho-specific primary antibody and a labeled secondary antibody.

      • Radiometric: Stop the reaction, separate the proteins by SDS-PAGE, and detect the radiolabeled substrate by autoradiography.

Start Start Cell_Lysis Cell Lysis & mTOR IP Start->Cell_Lysis Kinase_Reaction Incubate mTOR IP with Compound, Substrate & ATP Cell_Lysis->Kinase_Reaction Detection Detect Phosphorylated Substrate (ELISA or Autoradiography) Kinase_Reaction->Detection End End Detection->End

Figure 3: Workflow for an in vitro mTOR kinase assay.
Western Blot Analysis of Downstream Substrate Phosphorylation

This method is used to assess the in-cell activity of mTORC1 by measuring the phosphorylation status of its downstream targets, p70S6K and 4E-BP1.

  • Objective: To determine if a compound inhibits mTORC1 signaling in intact cells.

  • Principle: Cells are treated with the test compound, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated and total forms of p70S6K and 4E-BP1.

  • Protocol Outline:

    • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the mTOR inhibitor for a specified time.

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

      • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Cell_Treatment Treat Cells with mTOR Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-p70S6K, p-4E-BP1, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Quantify Band Intensities Detection->Analysis

Figure 4: Western blot workflow for mTOR signaling.
Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Objective: To determine the effect of an mTOR inhibitor on the proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

    • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the mTOR inhibitor.

    • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Conclusion

This compound, as a member of the rapalog class of mTOR inhibitors, is presumed to exert its anti-proliferative effects through the well-established mechanism of forming a ternary complex with FKBP12 and the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1. This inhibition disrupts downstream signaling pathways crucial for protein synthesis, cell growth, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this and other mTOR-targeting therapeutic agents. Further preclinical studies are warranted to fully characterize the specific pharmacological profile of this compound.

References

An In-Depth Technical Guide to the Biological Activity of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, a semi-synthetic derivative of rapamycin (B549165), demonstrates potent immunosuppressive properties. This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action as an mTOR inhibitor. Detailed experimental protocols for assessing its immunosuppressive and mTOR inhibitory effects are presented, alongside a quantitative summary of its activity. Signaling pathway diagrams and experimental workflows are included to visually articulate the core concepts. While preclinical and clinical data for this specific analog are limited in publicly accessible literature, this guide consolidates the available information, primarily from patent literature, and provides a framework for its further investigation and development.

Introduction

Rapamycin (also known as sirolimus) is a macrolide compound with well-established immunosuppressive and anti-proliferative activities. Its mechanism of action involves the formation of a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase crucial for cell growth, proliferation, and survival. The clinical utility of rapamycin, however, can be accompanied by unfavorable pharmacokinetic properties and side effects. This has prompted the development of rapamycin analogs, or "rapalogs," with potentially improved therapeutic profiles. This compound is one such analog, modified at the C42 position with a tetrazole group. This modification is intended to modulate the compound's physicochemical and pharmacokinetic properties while retaining its core biological activity.

Mechanism of Action: mTOR Inhibition

Like its parent compound, this compound is a specific inhibitor of mTOR. The mTOR protein is a central component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1 , which is sensitive to acute rapamycin treatment, plays a key role in integrating signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, lipid synthesis, and autophagy.

  • mTORC2 , which is generally considered insensitive to acute rapamycin treatment but can be inhibited by prolonged exposure, is involved in regulating cell survival and cytoskeletal organization.

The binding of the this compound-FKBP12 complex to the FKBP12-Rapamycin Binding (FRB) domain of mTOR leads to the inhibition of mTORC1 signaling. This blockade prevents the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of cell growth and proliferation.

Signaling Pathway Diagram

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb GTP Hydrolysis mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibition lifted Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin_Analog This compound -FKBP12 Complex Rapamycin_Analog->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Quantitative Biological Activity

The primary available data on the biological activity of this compound comes from patent literature, specifically focusing on its immunosuppressive effects as determined by the human mixed lymphocyte reaction (MLR) assay.

CompoundIC50 (nM) in Human MLR Assay
Rapamycin0.27
42-Epi-(tetrazolyl)-rapamycin (less polar isomer) 0.25
42-Epi-(tetrazolyl)-rapamycin (more polar isomer) 0.86
40-epi-N-[2'-pyridone]-rapamycin1.9
40-epi-N-[4'-pyridone]-rapamycin0.5

Data extracted from U.S. Patent 6,015,815.

The data indicates that the less polar isomer of 42-Epi-(tetrazolyl)-rapamycin exhibits immunosuppressive potency comparable to that of rapamycin in the human MLR assay.

Experimental Protocols

Human Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the in vitro immunosuppressive activity of a compound by measuring its ability to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Objective: To determine the concentration of this compound required to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) by 50% (IC50) in a one-way mixed lymphocyte reaction.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Mitomycin C

  • This compound

  • Rapamycin (as a control)

  • 96-well flat-bottom culture plates

  • ³H-thymidine

  • Scintillation counter

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from the peripheral blood of two healthy donors by density gradient centrifugation using Ficoll-Paque PLUS.

  • Preparation of Stimulator and Responder Cells:

    • Responder Cells: PBMCs from one donor are used as responder cells.

    • Stimulator Cells: PBMCs from the second donor are treated with Mitomycin C to inhibit their proliferation, serving as stimulator cells.

  • Assay Setup:

    • Plate the responder cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

    • Add the mitomycin C-treated stimulator cells at a density of 1 x 10⁵ cells/well.

    • Add serial dilutions of this compound or rapamycin to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement:

    • On day 5, pulse each well with 1 µCi of ³H-thymidine.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporation of ³H-thymidine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow Diagram for Human MLR Assay

MLR_Workflow start Start isolate_pbmcs Isolate PBMCs from two donors start->isolate_pbmcs prepare_cells Prepare Responder and Mitomycin C-treated Stimulator Cells isolate_pbmcs->prepare_cells setup_assay Co-culture Responder and Stimulator cells with test compound prepare_cells->setup_assay incubate Incubate for 5 days setup_assay->incubate pulse Pulse with ³H-thymidine incubate->pulse incubate_again Incubate for 18-24 hours pulse->incubate_again harvest Harvest cells and measure ³H-thymidine incorporation incubate_again->harvest analyze Calculate IC50 harvest->analyze end End analyze->end

Caption: Experimental workflow for the Human Mixed Lymphocyte Reaction (MLR) assay.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by a test compound.

Objective: To determine the in vitro inhibitory activity of this compound on mTOR kinase.

Materials:

  • Recombinant active mTOR enzyme

  • Inactive recombinant 4E-BP1 or p70S6K as a substrate

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • This compound

  • Rapamycin (as a control)

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase assay buffer.

  • Compound Addition: Add serial dilutions of this compound or rapamycin. Include a vehicle control.

  • Enzyme and Substrate Addition: Add the recombinant mTOR enzyme and the inactive substrate (e.g., 4E-BP1).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. The luminescence signal is proportional to the amount of ADP and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of mTOR inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow Diagram for In Vitro mTOR Kinase Assay

mTOR_Kinase_Assay_Workflow start Start setup Set up assay plate with kinase buffer and test compound start->setup add_reagents Add recombinant mTOR and substrate (e.g., 4E-BP1) setup->add_reagents initiate Initiate reaction with ATP add_reagents->initiate incubate Incubate at 30°C initiate->incubate detect Stop reaction and measure ADP production (Luminescence) incubate->detect analyze Calculate IC50 detect->analyze end End analyze->end

Caption: Experimental workflow for a typical in vitro mTOR kinase assay.

Preclinical and Clinical Data

As of the current date, there is a lack of publicly available preclinical and clinical data specifically for this compound or its synonym, Taltorolimus. The development status of this compound is not clear from the available scientific literature and clinical trial registries. Further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in animal models and human subjects, is required to ascertain its therapeutic potential.

Conclusion

This compound is a potent immunosuppressive agent that, based on its structural similarity to rapamycin and its activity in the human MLR assay, is presumed to function as an mTOR inhibitor. The available data suggests that its less polar isomer has an in vitro potency comparable to rapamycin. However, a comprehensive understanding of its biological activity is hampered by the limited availability of public data, particularly concerning its direct mTOR inhibitory activity and its in vivo properties. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this promising rapamycin analog. Future studies should focus on elucidating its precise mTOR inhibition profile, its pharmacokinetic and pharmacodynamic characteristics, and its efficacy and safety in relevant preclinical models to fully evaluate its potential as a therapeutic agent.

42-(2-Tetrazolyl)rapamycin: A Technical Guide to a Rapamycin Analog Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, clinically known as temsirolimus (B1684623), is a semi-synthetic derivative of rapamycin (B549165) and a key prodrug in the class of mTOR inhibitors. Its structural modification at the C42-hydroxyl position enhances solubility and stability, allowing for intravenous administration. Following administration, temsirolimus is metabolized to its active form, sirolimus (rapamycin), which potently inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, mechanism of action, conversion to sirolimus, and relevant experimental protocols for its characterization.

Introduction

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of mTOR.[1] However, its poor aqueous solubility and chemical instability have posed challenges for its clinical development.[2] To overcome these limitations, analogs have been developed, with this compound (temsirolimus) being a prominent example.[3] By esterifying the C42-hydroxyl group of rapamycin, temsirolimus exhibits improved solubility and stability, rendering it suitable for intravenous formulation.[3]

Temsirolimus acts as a prodrug, undergoing conversion in the body to the active metabolite, sirolimus.[4] Both temsirolimus and sirolimus then form a complex with the intracellular protein FKBP-12. This complex subsequently binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3] This mechanism of action has established temsirolimus as an important therapeutic agent, particularly in oncology.

Chemical Synthesis

The synthesis of this compound from rapamycin involves the selective esterification of the C42-hydroxyl group. A general synthetic scheme is outlined below.

Simplified Synthesis Protocol

A common synthetic route involves the activation of the C42-hydroxyl group of rapamycin, followed by displacement with the tetrazole moiety.[2]

  • Activation of Rapamycin: Rapamycin is dissolved in a suitable organic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). A hindered base (e.g., 2,6-lutidine or diisopropylethylamine) is added, followed by the addition of an activating agent such as trifluoromethanesulfonic anhydride. This reaction converts the C42-hydroxyl group into a good leaving group (triflate).

  • Nucleophilic Substitution: The activated rapamycin intermediate is then reacted with 1H-tetrazole in the presence of a base like diisopropylethylamine. This results in the displacement of the triflate group and the formation of the tetrazolyl ester at the C42 position.

  • Purification: The resulting product, this compound, is then purified from the reaction mixture using chromatographic techniques, such as flash column chromatography, to yield the final product.

Mechanism of Action and Conversion to Sirolimus

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5][6] Temsirolimus, through its conversion to sirolimus, primarily inhibits mTORC1.[7] mTORC1 integrates signals from various upstream pathways, including growth factors (e.g., insulin, IGF-1) and nutrients (e.g., amino acids), to regulate key cellular processes such as protein synthesis, cell growth, and autophagy.[6][8]

The canonical mTORC1 signaling pathway is depicted in the diagram below.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Core Signaling cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K activates Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Temsirolimus This compound (Temsirolimus) Sirolimus Sirolimus (Rapamycin) Temsirolimus->Sirolimus Conversion FKBP12 FKBP-12 Sirolimus->FKBP12 binds FKBP12->mTORC1 inhibits

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound (temsirolimus).

Conversion of Temsirolimus to Sirolimus

Temsirolimus is a prodrug that is converted to its active metabolite, sirolimus, in the body.[4] This conversion is primarily mediated by carboxyesterases present in the blood and liver, which hydrolyze the ester bond at the C42 position.[4] Additionally, both temsirolimus and sirolimus are substrates for the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for further metabolism.[2][9] The conversion of temsirolimus to sirolimus is a critical step for its pharmacological activity.

The following diagram illustrates the conversion process.

Prodrug_Conversion Temsirolimus This compound (Temsirolimus) Sirolimus Sirolimus (Active Metabolite) Temsirolimus->Sirolimus Carboxyesterases (Hydrolysis) Metabolism Further Metabolism (CYP3A4) Temsirolimus->Metabolism Sirolimus->Metabolism

Caption: Conversion of this compound to its active metabolite, sirolimus.

Quantitative Data

The pharmacokinetic properties of temsirolimus and its active metabolite, sirolimus, have been characterized in several clinical studies. A summary of key pharmacokinetic parameters following intravenous administration of temsirolimus is presented below.

Table 1: Comparative Pharmacokinetic Parameters of Temsirolimus and Sirolimus in Adult Patients

ParameterTemsirolimusSirolimus (from Temsirolimus)Reference(s)
Cmax (ng/mL) Varies with dose (e.g., ~2500 for 175 mg)Varies with dose (e.g., ~100 for 75 mg)[10][11]
Tmax (hr) At the end of infusion2 - 6[10]
t½ (hr) ~14 - 24~50 - 60[10]
AUC (ng·hr/mL) Dose-dependentDose-dependent[10][11]
Metabolic Ratio (AUCsir/AUCtem) N/AVaries (measure of conversion)[11]

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability and are influenced by factors such as dose and co-administered drugs.[4][11]

Table 2: Stability of Temsirolimus Infusion Solution (100 mg/L in 0.9% Sodium Chloride)

Storage Condition% Remaining after 24 hoursReference
4°C, protected from light~99%
20°C, protected from light~98.4%
20°C, room light exposure92.5%

Experimental Protocols

Quantification of Temsirolimus and Sirolimus by HPLC-MS/MS

This protocol outlines a general method for the simultaneous quantification of temsirolimus and sirolimus in whole blood.

Experimental Workflow:

HPLC_Workflow Sample_Prep Sample Preparation (Whole Blood) Protein_Precip Protein Precipitation (e.g., Acetonitrile/Zinc Sulfate) Sample_Prep->Protein_Precip SPE Solid Phase Extraction (Online or Offline) Protein_Precip->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS Detection) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for the quantification of temsirolimus and sirolimus by HPLC-MS/MS.

Methodology:

  • Sample Preparation: Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

  • Protein Precipitation: To release the drugs from blood cells and precipitate proteins, a solution of methanol (B129727) and zinc sulfate (B86663) is added to the whole blood sample. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant is then subjected to solid-phase extraction (SPE) for further purification and concentration of the analytes.

  • HPLC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.[10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate temsirolimus and sirolimus.[10]

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and specific precursor-to-product ion transitions are monitored for temsirolimus, sirolimus, and an internal standard for accurate quantification.

Assessment of mTORC1 Inhibition by Western Blotting

This protocol describes a method to assess the inhibitory effect of temsirolimus on the mTORC1 signaling pathway by measuring the phosphorylation status of a key downstream effector, p70 S6 Kinase (S6K).

Experimental Workflow:

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (with Temsirolimus) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-S6K, Total S6K) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of mTORC1 pathway inhibition.

Methodology:

  • Cell Culture and Treatment: A suitable cell line is cultured and treated with varying concentrations of temsirolimus for a specified duration.

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of S6K (e.g., anti-phospho-p70 S6K (Thr389)) and the total S6K protein.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The band intensities are quantified, and the level of phosphorylated S6K is normalized to the total S6K to determine the extent of mTORC1 inhibition.

Conclusion

This compound (temsirolimus) represents a successful prodrug strategy to overcome the pharmaceutical limitations of rapamycin. Its enhanced solubility and stability have enabled its development as an intravenous therapeutic agent. Through its conversion to the active metabolite sirolimus, temsirolimus effectively inhibits the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and analytical methodologies for this compound, offering a valuable resource for researchers and professionals in the field of drug development. Further research into the nuances of its metabolism and the development of novel analogs continues to be an active area of investigation.

References

Preclinical Profile of 42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data for the specific compound 42-(2-Tetrazolyl)rapamycin is limited. This document provides a comprehensive overview based on the well-established preclinical profile of its parent compound, rapamycin (B549165), and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational guide to the anticipated biological activities and investigational pathways for this class of compounds.

Introduction

This compound is a semi-synthetic derivative of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Rapamycin and its analogs, often referred to as "rapalogs," are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. The modification at the C-42 position of the rapamycin core structure is a common strategy to enhance pharmacokinetic properties and therapeutic profiles. This guide summarizes the expected preclinical characteristics of this compound, drawing from the extensive body of research on rapamycin and its derivatives.

Mechanism of Action: mTOR Inhibition

The primary mechanism of action for rapamycin and its analogs is the inhibition of the mTOR signaling pathway. This process is initiated by the formation of a complex between the rapalog and the intracellular receptor FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2]

Signaling Pathway Diagram:

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Rapamycin This compound (Rapalog) FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapalog-FKBP12 Complex Rap_FKBP12->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of a rapamycin analog.

In Vitro Studies

Based on the known activities of rapamycin and its analogs, this compound is expected to exhibit potent antiproliferative and anti-angiogenic effects in various in vitro models.

Antiproliferative Activity

Rapalogs have demonstrated cytostatic effects in a wide range of cancer cell lines. The antiproliferative activity is typically assessed using assays such as the MTT or XTT assay.

Table 1: Representative Antiproliferative Activity of Rapamycin Analogs in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)Reference
MCF-7Breast CancerMTT~1-10[3]
PC-3Prostate CancerMTT~5-20[4]
U87MGGlioblastomaMTT~10-50[3]
HCT116Colon CancerMTT~2-15[4]

Experimental Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-Angiogenic Activity

Rapalogs can inhibit angiogenesis by affecting both endothelial cells and pericytes. This is often evaluated through tube formation assays.

Table 2: Representative Anti-Angiogenic Activity of Rapamycin

Cell TypeAssayEffectConcentrationReference
HUVECTube Formation45% inhibitionNot Specified[5][6]
HRPProliferationIC50 = 423 ng/mL0.005-1 µg/mL[5]

Experimental Protocol: Endothelial Cell Tube Formation Assay

  • Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

  • Incubation: The plates are incubated for 6-18 hours to allow for the formation of capillary-like structures.

  • Imaging and Analysis: The formation of tubular networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points.

In Vivo Studies

Preclinical in vivo studies are crucial for evaluating the efficacy and safety of novel rapamycin analogs. These studies typically involve rodent models of various diseases.

Anticancer Efficacy in Xenograft Models

The antitumor activity of rapalogs is commonly assessed in immunodeficient mice bearing human tumor xenografts.

Table 3: Representative In Vivo Efficacy of Rapamycin in Xenograft Models

Xenograft ModelTreatmentEffectReference
Pancreatic Neuroendocrine Tumor (RIP-Tag2)RapamycinExtended survival from 16.7 to 22.7 weeks[7]
Osteosarcoma (U2OS)XL388 (mTORC1/2 inhibitor)Inhibition of tumor growth[8]

Experimental Workflow: Xenograft Tumor Model Study

Xenograft_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle or Rapalog Randomization->Treatment Measurement Tumor Volume and Body Weight Measurement Treatment->Measurement Measurement->Measurement Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Measurement->Endpoint

Caption: A typical workflow for evaluating the in vivo efficacy of a rapamycin analog.

Immunosuppressive Activity

Rapamycin and its analogs are potent immunosuppressants. Their efficacy in this regard is often tested in models of organ transplantation or autoimmune disease.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of rapamycin is characterized by a long half-life and significant inter-patient variability.[9] Modifications at the C-42 position, such as the introduction of a tetrazole group, are intended to modulate properties like solubility and metabolic stability, potentially leading to a more favorable pharmacokinetic profile.

Table 4: General Pharmacokinetic Parameters of Rapamycin

ParameterValueSpeciesReference
Bioavailability~14-20%Human
Half-life~60 hoursHuman[9]
MetabolismPrimarily via CYP3A4Human

Preclinical toxicology studies for rapamycin have revealed potential side effects, including myelosuppression, hyperlipidemia, and glucose intolerance. A comprehensive toxicology program for this compound would be required to establish its safety profile.

Synthesis

The synthesis of this compound involves the modification of the C-42 hydroxyl group of rapamycin. A general synthetic scheme is outlined below.

Synthetic Scheme:

Synthesis Rapamycin Rapamycin Activation Activation of C-42 Hydroxyl Rapamycin->Activation Intermediate C-42 Activated Intermediate Activation->Intermediate Displacement Nucleophilic Displacement with Tetrazole Intermediate->Displacement Product This compound Displacement->Product

Caption: A generalized synthetic route to this compound.

A representative procedure involves the conversion of the C-42 hydroxyl group of rapamycin to a trifluoromethanesulfonate (B1224126) leaving group, followed by displacement with tetrazole in the presence of a non-nucleophilic base.

Conclusion

While specific preclinical data for this compound are not extensively available in the public domain, the well-documented activities of its parent compound, rapamycin, and other C-42 modified analogs provide a strong foundation for its expected biological profile. It is anticipated that this compound will act as a potent mTORC1 inhibitor, exhibiting significant antiproliferative, anti-angiogenic, and immunosuppressive properties. Further preclinical development will be necessary to fully characterize its efficacy, pharmacokinetic, and safety profiles and to determine its therapeutic potential.

References

An In-depth Technical Guide on 42-(2-Tetrazolyl)rapamycin and mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology and other therapeutic areas. Rapamycin and its analogs, known as rapalogs, are potent inhibitors of the mTORC1 complex. This technical guide provides a detailed overview of the mTOR pathway, the mechanism of action of rapalogs, and a specific focus on the synthetic analog 42-(2-Tetrazolyl)rapamycin. While quantitative preclinical data for this compound is not publicly available, this guide furnishes comprehensive data on related, well-characterized rapalogs—rapamycin, temsirolimus, and everolimus—to serve as a comparative benchmark. Furthermore, detailed experimental protocols for assessing mTOR inhibition and molecular interactions are provided to facilitate research and development in this domain.

The mTOR Signaling Pathway

The mTOR kinase is a central component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress.

  • mTORC1: Comprised of mTOR, Raptor, and GβL, mTORC1 is sensitive to rapamycin and primarily regulates cell growth by promoting anabolic processes such as protein and lipid synthesis. Key downstream effectors of mTORC1 include the S6 kinases (S6K1 and S6K2) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs). Phosphorylation of these targets by mTORC1 leads to increased mRNA translation and ribosome biogenesis.

  • mTORC2: This complex, which includes mTOR, Rictor, GβL, and Sin1, is generally considered insensitive to acute rapamycin treatment. mTORC2 plays a crucial role in cell survival and cytoskeletal organization by phosphorylating and activating kinases such as Akt.

The intricate network of the mTOR pathway is a key area of investigation for therapeutic intervention in various diseases, most notably cancer, where its dysregulation is a frequent occurrence.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Activates Akt Akt PI3K->Akt Akt->mTORC1 Activates Raptor Raptor mTORC1->Raptor GbL1 GβL mTORC1->GbL1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates mTORC2 mTORC2 Rictor Rictor mTORC2->Rictor GbL2 GβL mTORC2->GbL2 Sin1 Sin1 mTORC2->Sin1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when unphosphorylated Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapalogs Rapalogs FKBP12 FKBP12 Rapalogs->FKBP12 Binds to FKBP12->mTORC1 Complex inhibits

Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of rapalogs.

This compound and Other Rapalogs

Rapamycin and its analogs are macrocyclic lactones that act as allosteric inhibitors of mTORC1. Their mechanism of action involves the formation of a ternary complex with the intracellular protein FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This complex sterically hinders the interaction of mTORC1 with its downstream substrates.

This compound

This compound is a synthetic derivative of rapamycin, characterized by the substitution of a tetrazole group at the 42-hydroxyl position. Information regarding this specific compound is primarily found within patent literature (e.g., US 20080171763 A1, US6015815A), where it is described as a "proagent compound" or an intermediate in the synthesis of other rapamycin analogs. The synthesis involves the activation of the C-42 hydroxyl group of rapamycin, followed by displacement with tetrazole.

Unfortunately, publicly accessible preclinical studies detailing the quantitative biological activity of this compound, such as its IC50 for mTOR inhibition or its binding affinity for FKBP12, are not available at the time of this writing. The patent documents allude to in vitro assays for immunosuppressive activity but do not provide specific quantitative data.

Comparative Quantitative Data of Well-Characterized Rapalogs

To provide a framework for understanding the potential activity of this compound, the following tables summarize key quantitative data for rapamycin, temsirolimus, and everolimus.

Table 1: In Vitro mTOR Inhibition

CompoundAssay TypeCell Line / SystemIC50Citation
RapamycinmTOR activityHEK293 cells~0.1 nM[1]
RapamycinIL-2-induced S6K activationT cell line0.05 nM[2]
TemsirolimusmTOR kinase activityCell-free1.76 µM[3]
TemsirolimusmTOR pathway inhibitionA549 cells0.08 nM[4]
EverolimusmTOR inhibition (FKBP12)Cell-free1.6-2.4 nM[5]
EverolimusCell proliferationSCCOHT-CH-1 cells20.45 ± 0.271 μM[6]
EverolimusCell proliferationCOV434 cells33.19 ± 0.436 μM[6]

Table 2: FKBP12 Binding Affinity

CompoundParameterValueCitation
RapamycinKd0.2 nM[7]
Rapamycin-FKBP12 complex binding to FRBKd12 ± 0.8 nM[8]
TemsirolimusBinding to FKBPHigh Affinity[9]
EverolimusReduced affinity to FKBP12/12.6 compared to Sirolimus-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mTOR inhibitors.

Synthesis of 42-Epi-(tetrazolyl)-rapamycin

The following protocol is adapted from patent literature (e.g., US6015815A) for the synthesis of tetrazole-containing rapamycin analogs.

Materials:

Procedure:

  • Activation of C-42 Hydroxyl Group:

    • Dissolve rapamycin in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78 °C.

    • Sequentially add 2,6-lutidine and trifluoromethanesulfonic anhydride.

    • Stir the reaction mixture for 15 minutes at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Elute the mixture through a pad of silica gel with diethyl ether.

    • Collect and concentrate the fractions containing the triflate to yield an amber foam.

  • Displacement with Tetrazole:

    • Dissolve the triflate intermediate in isopropyl acetate.

    • Sequentially add diisopropylethylamine and 1H-tetrazole.

    • Stir the reaction mixture for 18 hours at room temperature.

    • Partition the mixture between water and diethyl ether.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain a crude solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and acetone to separate the isomers (less polar and more polar).

    • Collect and concentrate the fractions containing the desired 42-epi-(tetrazolyl)-rapamycin isomers.

Synthesis_Workflow Rapamycin Rapamycin Activation Activation of C-42 OH (Tf2O, 2,6-Lutidine) Rapamycin->Activation Triflate Rapamycin-42-triflate Activation->Triflate Displacement Displacement with Tetrazole (1H-Tetrazole, DIEA) Triflate->Displacement Crude_Product Crude 42-(Tetrazolyl)rapamycin Displacement->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Isomers Separated Isomers (less polar and more polar) Purification->Isomers

Figure 2: Workflow for the synthesis of this compound.

In Vitro mTOR Kinase Assay

This protocol describes a method to directly measure the enzymatic activity of mTORC1.[11][12]

Materials:

  • Active mTORC1 complex (immunoprecipitated from cell lysates)

  • Inactive p70S6K or 4E-BP1 as substrate

  • Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • Test inhibitor (e.g., this compound)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K

Procedure:

  • Immunoprecipitation of mTORC1:

    • Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.

    • Incubate cell lysates with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) coupled to protein A/G beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

    • Add the inactive substrate (p70S6K or 4E-BP1) and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at 30 °C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K at Thr389).

    • Normalize the signal to the total amount of the substrate protein.

FKBP12 Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to FKBP12.[13][14]

Materials:

  • Recombinant human FKBP12

  • Labeled ligand with known affinity for FKBP12 (e.g., [3H]FK506 or a fluorescently labeled FKBP12 ligand)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • 96-well plates

  • Scintillation counter or fluorescence polarization reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of recombinant FKBP12 and the labeled ligand.

    • Add varying concentrations of the unlabeled test compound.

    • Include controls with no test compound (maximum binding) and with a large excess of a known high-affinity unlabeled ligand (non-specific binding).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Detection:

    • For radiolabeled ligand: Separate the bound from the free ligand (e.g., using a filter plate) and measure the radioactivity of the bound fraction using a scintillation counter.

    • For fluorescently labeled ligand: Measure the fluorescence polarization of the samples. Binding of the fluorescent ligand to FKBP12 increases its polarization.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Western Blot Analysis of p70S6K Phosphorylation in Cells

This protocol assesses the in-cell activity of an mTOR inhibitor by measuring the phosphorylation of a key downstream target of mTORC1.[15]

Materials:

  • Cell culture reagents

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat the cells with varying concentrations of the test inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane of the phospho-specific antibody.

    • Reprobe the membrane with an antibody against total p70S6K and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total p70S6K.

    • Normalize the phospho-p70S6K signal to the total p70S6K signal and the loading control.

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection cluster_reprobing Reprobing Cell_Plating Plate Cells Treatment Treat with Inhibitor Cell_Plating->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-p70S6K) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Reprobe_Total Reprobe with Total p70S6K & Loading Control Stripping->Reprobe_Total Data Analysis Data Analysis Reprobe_Total->Data Analysis

Figure 3: Experimental workflow for Western blot analysis of p70S6K phosphorylation.

Conclusion

This compound represents a modification of the core rapamycin structure, a class of compounds with significant therapeutic implications due to their potent inhibition of the mTORC1 pathway. While specific biological data for this particular analog remains proprietary or unpublished, the established knowledge of related rapalogs provides a strong foundation for its predicted mechanism of action. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of novel rapamycin derivatives and the investigation of their effects on the mTOR signaling cascade. Further preclinical evaluation of this compound is necessary to elucidate its specific pharmacological profile and therapeutic potential.

References

The Discovery of Rapamycin from Streptomyces hygroscopicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the journey from a remote island's soil to a cornerstone of molecular biology and medicine, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and mechanism of action of rapamycin (B549165).

The story of rapamycin, a macrolide with potent antifungal, immunosuppressive, and anticancer properties, begins on the isolated Easter Island (Rapa Nui). In 1964, a Canadian Medical Expedition to Easter Island (METEI) collected soil samples from various locations on the island.[1][2] From these samples, scientists at Ayerst Pharmaceuticals (now Pfizer) isolated a bacterium, Streptomyces hygroscopicus, which was found to produce a potent antifungal compound.[3][4] This compound was named rapamycin, in honor of the island's native name, Rapa Nui.[3][4]

Initially developed for its antifungal properties, further research unveiled its powerful immunosuppressive and antiproliferative activities.[4][5] This pivotal discovery shifted the trajectory of rapamycin research, leading to its development as a critical drug in organ transplantation to prevent rejection and as a targeted therapy in cancer treatment.[1][5][6] The profound impact of rapamycin stems from its specific inhibition of a key cellular signaling protein, the mechanistic Target of Rapamycin (mTOR).[6][7]

Quantitative Data on Rapamycin Production

The production of rapamycin from Streptomyces hygroscopicus has been the subject of extensive research to optimize yields. Various fermentation strategies and strain improvement techniques have been employed to enhance production. The following tables summarize key quantitative data from various studies.

Fermentation Method Strain Key Parameters Rapamycin Titer (mg/L) Reference
Shake FlaskS. hygroscopicus MTCC 4003Fructose (B13574) as carbon source, 25°C, 120 rpm, 7 days539[8][9]
Bioreactor (Batch)S. hygroscopicus MTCC 4003Fructose as carbon source, 300 rpm, 1 vvm aeration1,316[8][9]
Bioreactor (DO Control)S. hygroscopicusDO controlled over 30%, pure oxygen supplement, <200 rpm780[10]
Optimized Medium (Mutant Strain)S. hygroscopicus UV-IIGlycerol-based medium, addition of 2 g/L shikimic acid412.6[11]
Optimized Medium (Engineered Strain)S. hygroscopicus UV-II with rapK overexpressionGlycerol-based medium, addition of 2 g/L shikimic acid457.3[11]
Kinetic Parameters for S. hygroscopicus MTCC 4003 Growth and Rapamycin Production Value Unit Reference
Maximum Specific Growth Rate (μmax)0.008h⁻¹[8][9]
Saturation Constant (KS)2.835g/L[8][9]
Inhibition Constant (Ki)0.0738g/L[8][9]
Growth Yield Coefficient (YX/S)0.1708g/g[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections outline the core experimental protocols for the production, isolation, and analysis of rapamycin.

Fermentation of Streptomyces hygroscopicus

This protocol describes the batch fermentation process for rapamycin production.

1. Microorganism and Inoculum Preparation:

  • Strain: Streptomyces hygroscopicus (e.g., MTCC 4003).[8]

  • Maintenance Medium: Glucose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L), CaCO₃ (2 g/L), pH 7.2.[8]

  • Inoculum (Seed Culture): Inoculate spores into a growth medium and incubate at 25°C and 120 rpm for 7 days.[8]

2. Production Medium:

  • A variety of media can be used. A representative medium contains fructose as the primary carbon source. Other components include soybean meal, yeast extract, and various mineral salts.[8][12]

3. Fermentation Conditions:

  • Shake Flask: Inoculate production medium and incubate at 25°C and 120 rpm for 7 days.[8]

  • Bioreactor: Cultivate at a controlled temperature (e.g., 20-35°C) and pH (e.g., 6.5-7.5).[13] Optimal production in one study was achieved with agitation at 300 rpm and an aeration rate of 1 vvm.[8] Production typically peaks between 4 to 8 days.[13]

Isolation and Purification of Rapamycin

Rapamycin is an intracellular product, primarily located within the mycelium.[1][14]

1. Mycelium Separation:

  • Separate the mycelium from the fermentation broth via centrifugation or filtration.[15]

2. Extraction:

  • Extract rapamycin from the mycelium using organic solvents such as methanol, ethanol, or ethyl acetate.[1][16] Methanol has been shown to yield a higher extraction efficiency.[8]

3. Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is concentrated to an oily residue and purified using silica gel column chromatography. The mixture is adsorbed onto the column and eluted with organic solvents.[14][15]

  • Crystallization: The purified fractions rich in rapamycin are pooled and crystallized to obtain a colorless solid.[14]

Analytical Methods for Rapamycin Quantification

Accurate quantification of rapamycin is essential for research and clinical monitoring.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: A widely used method for the separation and quantification of rapamycin.[17]

  • Column: Reversed-phase columns such as C8 or C18 are commonly used.[17]

  • Detection: UV detection is a common method.

  • Retention Time: The retention time for rapamycin is typically around 8.9 to 9.0 minutes under specific chromatographic conditions.[18]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: Offers higher sensitivity and specificity compared to HPLC-UV and is considered the gold standard for quantifying rapamycin in biological matrices.

  • Ionization: Positive Electrospray Ionization (ESI+) is typically used.

  • Monitoring: Multiple Reaction Monitoring (MRM) mode is used for precise quantification.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its profound biological effects by inhibiting the mTOR signaling pathway.[19] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[19][20] It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[19][21]

Rapamycin's mechanism of action is unique. It first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[6][19] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1.[19][22][23] mTORC2 is largely insensitive to acute rapamycin treatment.[5][21]

The inhibition of mTORC1 by the rapamycin-FKBP12 complex blocks the phosphorylation of downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[5]

Biochemical Assays for mTOR Activity

Several assays are used to measure mTOR activity and the inhibitory effect of rapamycin.

1. Western Blotting:

  • Principle: Measures the phosphorylation status of key mTORC1 downstream targets like p70 S6 kinase. A decrease in phosphorylation indicates mTOR inhibition.[24][25]

2. In Vitro Kinase Assays:

  • Principle: Directly measures the enzymatic activity of mTOR.[24]

  • Procedure: A common method involves incubating mTOR with a substrate (e.g., a p70S6K fragment) and ATP. The amount of phosphorylated substrate is then quantified, often using ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).[25][26][27]

Visualizing the Core Concepts

To further elucidate the key processes and pathways, the following diagrams are provided.

experimental_workflow cluster_discovery Discovery & Isolation cluster_production Production cluster_purification Purification & Analysis cluster_final_product Final Product soil_sample Soil Sample Collection (Easter Island) streptomyces Isolation of Streptomyces hygroscopicus soil_sample->streptomyces fermentation Fermentation streptomyces->fermentation extraction Solvent Extraction (from Mycelium) fermentation->extraction chromatography Silica Gel Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization analysis Analysis (HPLC, LC-MS/MS) crystallization->analysis rapamycin Pure Rapamycin crystallization->rapamycin

Experimental workflow from soil sample to pure rapamycin.

mTOR_pathway cluster_upstream Upstream Signals cluster_core mTORC1 Inhibition by Rapamycin cluster_downstream Downstream Effects growth_factors Growth Factors, Nutrients, Energy Status mTORC1 mTORC1 growth_factors->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates FKBP12 FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Rap_FKBP12->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits when unphosphorylated

Inhibition of the mTORC1 signaling pathway by rapamycin.

References

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Temsirolimus) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as Temsirolimus (B1684623) (and marketed under the brand name Torisel®, with the investigational name CCI-779), is a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] As a derivative of rapamycin, it is a key tool in cancer research and drug development, particularly for its role in modulating cell growth, proliferation, and survival.[4][5] Temsirolimus is an antineoplastic agent used in the treatment of advanced renal cell carcinoma (RCC).[1][2][5] In a cellular context, it serves as a critical agent for investigating the mTOR signaling pathway and its downstream effects.

Temsirolimus functions by first binding to the intracellular protein FK506 binding protein-12 (FKBP12).[1][4] The resulting temsirolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[4] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), leading to a reduction in protein synthesis.[4] Consequently, this disruption of mTOR signaling blocks cells in the G1 phase of the cell cycle and can induce apoptosis.[2][6] Furthermore, temsirolimus can reduce the expression of hypoxia-inducible factors (HIF-1α and HIF-2α), which in turn decreases the production of vascular endothelial growth factor (VEGF), suggesting an anti-angiogenic effect.[1][2]

These application notes provide detailed protocols for the use of Temsirolimus in cell culture, including reconstitution, treatment of cells, and subsequent analysis of its biological effects.

Data Presentation

Table 1: Effective Concentrations of Temsirolimus in Various Cell Lines
Cell LineCell TypeAssayEffective ConcentrationObserved Effect
Bel-7402Liver CancerTrypan Blue Exclusion>0.312 µMSignificant suppression of cell survival[7]
Bel-7402Liver CancerGrowth Curve1 µM, 5 µM, 10 µM, 20 µMSuppression of cell growth from day 4 to 8[7]
Cashmere Goat Fetal Fibroblasts (GFb)FibroblastTrypan Blue Exclusion>3.0 µMSignificant reduction in cell survival[8]
Cashmere Goat Fetal Fibroblasts (GFb)FibroblastGrowth Curve5 µM, 10 µM, 20 µMClear suppression of cell growth from day 6 to 7[8]
Adult Human ALLAcute Lymphoblastic LeukemiaApoptosis Assay (Annexin-V)100 ng/mL2- to 5-fold increase in apoptosis after 24 hours[6]
Various Tumor Cell LinesLung, Colon, Breast, ProstateGrowth InhibitionNanomolar to low MicromolarBiphasic inhibition of proliferation[9][10]
Table 2: IC50 Values of Temsirolimus in Different Cancer Cell Lines
Cell LineCancer TypeIC50 Value
SKBr3Breast Cancer1.6 nM
BT474Breast Cancer4.3 nM
GeneralmTOR Kinase Activity1.76 +/- 0.15 µM (in vitro, direct inhibition)[9]
T98GGlioblastoma2 nM (as Rapamycin)[11]
U87-MGGlioblastoma1 µM (as Rapamycin)[11]

Experimental Protocols

Protocol 1: Reconstitution and Storage of Temsirolimus

Materials:

Procedure:

  • Reconstitution: Temsirolimus is insoluble in water. Reconstitute the lyophilized powder in sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Gently vortex the tube until the powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12] When ready to use, thaw an aliquot at room temperature.

Protocol 2: Cell Treatment with Temsirolimus

Materials:

  • Cultured cells in appropriate cell culture flasks or plates

  • Complete cell culture medium

  • Temsirolimus stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density appropriate for the planned assay (e.g., proliferation, apoptosis, or protein analysis). Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of Working Solution: Dilute the Temsirolimus stock solution in complete cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same amount of solvent (e.g., DMSO) to the culture medium as used for the highest concentration of Temsirolimus.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Temsirolimus or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 3: Cell Proliferation Assay (Trypan Blue Exclusion)

Materials:

  • Temsirolimus-treated and control cells (from Protocol 2)

  • Trypsin-EDTA

  • Trypan blue stain (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Harvesting: After the treatment period, detach the adherent cells using Trypsin-EDTA. For suspension cells, gently collect the cell suspension.

  • Cell Staining: Mix a small volume of the cell suspension with an equal volume of trypan blue stain.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells and the total cell number for each treatment condition. Plot the cell number against the Temsirolimus concentration to determine the effect on cell proliferation.

Protocol 4: Western Blot Analysis of mTOR Pathway Inhibition

Materials:

  • Temsirolimus-treated and control cells (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4EBP1, anti-4EBP1, anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the inhibition of the mTOR pathway.

Visualizations

mTOR Signaling Pathway and Inhibition by Temsirolimus

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates HIF HIF-1α / HIF-2α mTORC1->HIF regulates Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Temsirolimus Temsirolimus (this compound) FKBP12 FKBP12 Temsirolimus->FKBP12 binds Complex Temsirolimus-FKBP12 Complex Temsirolimus->Complex FKBP12->Complex Complex->mTORC1 inhibits VEGF VEGF HIF->VEGF promotes expression Angiogenesis Angiogenesis VEGF->Angiogenesis stimulates

Caption: mTOR signaling pathway and its inhibition by Temsirolimus.

General Experimental Workflow for Temsirolimus in Cell Culture

Experimental_Workflow Start Start Reconstitute Reconstitute Temsirolimus (Stock Solution) Start->Reconstitute Prepare_Working Prepare Working Solutions (Temsirolimus & Vehicle Control) Reconstitute->Prepare_Working Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Analysis Downstream Analysis Incubate->Analysis Proliferation Proliferation Assay (e.g., Trypan Blue) Analysis->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Analysis->Apoptosis Western_Blot Western Blot (p-mTOR, p-p70S6K) Analysis->Western_Blot End End Proliferation->End Apoptosis->End Western_Blot->End

Caption: General workflow for experiments using Temsirolimus in cell culture.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the investigation of 42-(2-Tetrazolyl)rapamycin, a potent analog of rapamycin (B549165) and a specific inhibitor of the mechanistic Target of Rapamycin (mTOR). This document outlines detailed methodologies for the synthesis, in vitro characterization, and in vivo evaluation of this compound, making it an essential resource for researchers in oncology, immunology, and drug discovery.

Overview and Mechanism of Action

This compound is a semi-synthetic derivative of rapamycin, engineered to potentially offer an improved pharmacological profile. Like its parent compound, it exerts its biological effects by first forming a complex with the intracellular receptor FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a crucial cellular signaling hub that regulates cell growth, proliferation, and metabolism.[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and the induction of autophagy.[2]

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from rapamycin. The following protocol is adapted from a similar synthesis of a tetrazolyl-rapamycin analog.[3]

Step 1: Activation of the C-42 Hydroxyl Group

The hydroxyl group at the C-42 position of rapamycin is first converted into a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate).

  • Materials: Rapamycin, Dichloromethane (B109758) (anhydrous), 2,6-Lutidine, Trifluoromethanesulfonic anhydride.

  • Procedure:

    • Dissolve rapamycin in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to -78°C.

    • Add 2,6-lutidine, followed by the slow addition of trifluoromethanesulfonic anhydride.

    • Stir the reaction mixture at -78°C for 15-30 minutes.

    • Allow the reaction to warm to room temperature.

    • Purify the resulting triflate intermediate by passing it through a short column of silica (B1680970) gel, eluting with an appropriate solvent like diethyl ether.

    • Combine the fractions containing the product and concentrate under reduced pressure to yield the triflate-activated rapamycin.

Step 2: Nucleophilic Substitution with Tetrazole

The triflate group is then displaced by tetrazole to form the final product.

  • Materials: Rapamycin-42-triflate, Isopropyl acetate, Diisopropylethylamine (DIEA), 1H-Tetrazole.

  • Procedure:

    • Dissolve the rapamycin-42-triflate from the previous step in isopropyl acetate.

    • Add diisopropylethylamine (DIEA) and 1H-tetrazole to the solution.

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • After the reaction is complete, partition the mixture between water and an organic solvent like diethyl ether.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 tetrazole isomers and any unreacted starting material. The desired this compound isomer is typically identified by its spectroscopic data.

In Vitro Experimental Protocols

A series of in vitro assays are essential to characterize the biological activity of this compound.

mTOR Kinase Activity Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of mTOR.

  • Principle: An ELISA-based assay is used to quantify the phosphorylation of a specific mTOR substrate (e.g., a p70S6K fusion protein) by recombinant active mTOR.

  • Protocol: [2][4]

    • Coat a 96-well plate with a substrate protein for mTOR, such as a GST-p70S6K fusion protein.

    • Prepare a reaction mixture containing active recombinant mTOR, ATP, and varying concentrations of this compound.

    • Add the reaction mixture to the coated wells and incubate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.

    • Wash the wells to remove the reaction components.

    • Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of mTOR kinase activity.

Western Blot Analysis of mTOR Signaling

Western blotting is used to assess the phosphorylation status of key downstream effectors of mTOR in cultured cells.

  • Principle: This technique separates proteins by size and uses specific antibodies to detect the total and phosphorylated forms of proteins in the mTOR pathway.

  • Protocol: [1][5][6]

    • Culture a suitable cancer cell line (e.g., A549, MCF-7) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

Cell Proliferation and Survival Assays

Clonogenic Assay

This assay measures the long-term ability of single cells to proliferate and form colonies after treatment with the compound.[7][8]

  • Protocol:

    • Seed a low density of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound.

    • Incubate the plates for 1-3 weeks, changing the medium every 2-3 days.

    • When visible colonies have formed in the control wells, wash the plates with PBS, fix the colonies with a solution of methanol (B129727) and acetic acid, and stain with 0.5% crystal violet.

    • Count the number of colonies (containing at least 50 cells) in each well.

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Assay

Annexin V and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Protocol:

    • Treat cells with this compound for a predetermined time (e.g., 24-48 hours).

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

In Vivo Experimental Protocols

Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[11][12][13]

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule and vehicle control to the respective groups.

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Pharmacokinetic Analysis

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[14][15]

  • Protocol:

    • Administer a single dose of this compound to mice via intravenous and oral routes.

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma or whole blood.

    • Extract the compound and any potential metabolites from the samples.

    • Quantify the concentration of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Activity of this compound

AssayCell LineIC50 (nM)
mTOR Kinase Assay-Value
Cell ProliferationMCF-7Value
Cell ProliferationA549Value

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0Value
This compound (Dose 1)ValueValue
This compound (Dose 2)ValueValue

Table 3: Pharmacokinetic Parameters in Mice

ParameterIntravenous AdministrationOral Administration
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
t1/2 (h) ValueValue
AUC (ng·h/mL) ValueValue
Bioavailability (%) -Value

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin This compound + FKBP12 Rapamycin->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Kinase_Assay mTOR Kinase Assay (IC50) Synthesis->Kinase_Assay Western_Blot Western Blot (Signaling Pathway) Synthesis->Western_Blot Proliferation_Assay Proliferation/Clonogenic Assay Synthesis->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Synthesis->Apoptosis_Assay PK_Study Pharmacokinetic Study Synthesis->PK_Study Xenograft_Model Xenograft Tumor Model (Efficacy) Proliferation_Assay->Xenograft_Model Apoptosis_Assay->Xenograft_Model PK_Study->Xenograft_Model

Caption: Experimental workflow for the evaluation of this compound.

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin in mTOR Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases. mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, a macrolide natural product, and its analogs (rapalogs) are well-established allosteric inhibitors of mTORC1.

42-(2-Tetrazolyl)rapamycin is a semi-synthetic derivative of rapamycin.[1][2] As a rapamycin analog, its mechanism of action is predicated on the formation of a ternary complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. Modifications at the C-42 position of the rapamycin macrocycle are a common strategy to improve the pharmacokinetic properties of the parent compound, such as solubility and bioavailability, without fundamentally altering its core inhibitory mechanism. The introduction of a tetrazole moiety at this position suggests an effort to modulate these properties for potential therapeutic applications.[2]

These application notes provide a comprehensive guide for the utilization of this compound in mTOR signaling research. Detailed protocols for key experiments are provided to enable researchers to characterize the efficacy and selectivity of this compound and to explore its effects on downstream cellular processes.

Data Presentation

The following table summarizes the expected readouts for characterizing the activity of this compound and other mTOR inhibitors.

Parameter Description Typical Value (for Rapamycin) Experimental Assay
mTORC1 IC50 The half-maximal inhibitory concentration for mTORC1 kinase activity.~1 nMIn vitro mTORC1 Kinase Assay
mTORC2 IC50 The half-maximal inhibitory concentration for mTORC2 kinase activity.>1 µM (Rapamycin is mTORC1 selective)In vitro mTORC2 Kinase Assay
Cell Proliferation GI50 The concentration that causes 50% growth inhibition in a specific cell line.Varies by cell line (typically nM range)Cell Proliferation Assay (e.g., MTT, BrdU)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4E->Translation mTORC2 mTORC2 mTORC2->Akt activates (S473) Rapamycin This compound + FKBP12 Rapamycin->mTORC1 inhibits

Caption: mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture and Treatment with this compound start->cell_culture biochemical Biochemical Assays cell_culture->biochemical cellular Cellular Assays cell_culture->cellular western Western Blot (p-S6K, p-4E-BP1, etc.) biochemical->western kinase In vitro Kinase Assay (mTORC1/mTORC2 activity) biochemical->kinase data_analysis Data Analysis and Interpretation western->data_analysis kinase->data_analysis proliferation Cell Proliferation Assay (MTT, BrdU) cellular->proliferation apoptosis Apoptosis Assay (Annexin V) cellular->apoptosis proliferation->data_analysis apoptosis->data_analysis conclusion Conclusion and Further Experiments data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by this compound.

Materials:

  • Active mTORC1 complex (immunoprecipitated or recombinant)

  • GST-tagged 4E-BP1 or p70S6K as substrate

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP or unlabeled ATP for non-radioactive detection methods

  • This compound stock solution (in DMSO)

  • SDS-PAGE gels and Western blot reagents or phosphospecific antibodies for ELISA-based detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the active mTORC1 complex with the diluted inhibitor or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature.

  • Add the substrate (e.g., GST-4E-BP1) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using radioactive detection).

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Detect substrate phosphorylation by autoradiography (for 32P) or by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

  • Quantify the signal and calculate the IC50 value for this compound.

Western Blot Analysis of mTORC1 Signaling in Cells

This protocol assesses the effect of this compound on the phosphorylation of downstream mTORC1 targets in a cellular context.

Materials:

  • Cell line of interest (e.g., MCF-7, HEK293T)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate for a desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Conclusion

This compound represents a valuable tool for investigating the intricacies of mTORC1 signaling. The protocols outlined in these application notes provide a robust framework for characterizing the biochemical and cellular effects of this compound. By employing these methodologies, researchers can elucidate the specific role of mTORC1 in various biological processes and assess the therapeutic potential of novel rapamycin analogs in diseases driven by aberrant mTOR signaling.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a macrolide compound renowned for its potent and specific inhibition of the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer.[3] As an mTOR inhibitor, this compound holds potential for in vivo research, particularly in oncology and other fields where mTOR signaling is a key therapeutic target.

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo studies in mice. Due to the limited publicly available data specifically for this compound, the following protocols and data are largely based on established methodologies for rapamycin and other 42-substituted rapamycin analogs. Researchers should consider these as a starting point and may need to optimize conditions for their specific experimental context.

Mechanism of Action

This compound, like its parent compound rapamycin, exerts its biological effects by first forming a complex with the intracellular protein FKBP12.[3] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3] Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and arrests the cell cycle in the G1 phase.[3]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Cycle Arrest Cell Cycle Arrest mTORC1->Cell Cycle Arrest mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Inhibition

Quantitative Data Summary

The following tables summarize quantitative data for rapamycin and a 42-substituted analog from in vivo mouse studies. This data can serve as a reference for designing experiments with this compound.

Table 1: Rapamycin Dosage and Efficacy in Mouse Models

Mouse ModelDosageAdministration RouteKey Findings
Ndufs4 Knockout (Leigh Syndrome)8 mg/kgDaily Intraperitoneal (IP) InjectionAttenuated mitochondrial disease symptoms and progression.[4]
Obese Male Mice on High-Fat Diet1.5 mg/kgWeekly IP InjectionSignificantly extended lifespan.[5]
Genetically Heterogeneous Mice14 ppm in dietOral (in feed)Extended lifespan and attenuated age-related pathologies.[4]

Table 2: Pharmacokinetic Parameters of a 42-Substituted Rapamycin Analog (Rapamycin-28-N,N-dimethylglycinate) in Mice [6]

Parameter10 mg/kg Dose25 mg/kg Dose50 mg/kg Dose100 mg/kg Dose
Total Plasma Clearance (ml/min/kg) 12.5-39.3Similar to 50 mg/kg
Biological Half-life (h) 2.1--4.8
Apparent Volume of Distribution (l/kg) 1.73--8.75

Note: This data is for Rapamycin-28-N,N-dimethylglycinate and may not be directly representative of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • 100% Ethanol (B145695)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile ddH₂O (double-distilled water)

  • Sterile 0.22 µm filter

Procedure for Intraperitoneal (IP) Injection Formulation (1 mg/mL): [7]

  • Prepare Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL). Aliquot and store at -80°C.

  • Prepare Vehicle:

    • Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile ddH₂O.

    • Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile ddH₂O. Note that Tween 80 may take longer to dissolve.

  • Prepare Final Formulation:

    • For a 10 mL final volume of 1 mg/mL this compound:

      • Combine 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.

      • Add 200 µL of the 50 mg/mL this compound stock solution.

    • Mix thoroughly.

    • Sterile filter the final solution using a 0.22 µm filter.

    • Aliquot and store at -20°C.

Vehicle Control: Prepare the vehicle solution using the same procedure but substitute the drug stock solution with an equal volume of 100% ethanol.

Protocol 2: In Vivo Xenograft Tumor Model in Mice

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Sterile PBS or culture medium

  • Matrigel (optional)

  • Prepared this compound formulation and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Implantation:

    • Harvest cultured cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL. Matrigel can be mixed with the cell suspension to promote tumor formation.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group via the desired route (e.g., IP injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Continued Monitoring:

    • Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (when tumors reach the ethical size limit or after a predetermined duration), euthanize the mice.

    • Excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Cell Implantation in Mice Cell_Culture->Implantation Drug_Formulation Prepare this compound and Vehicle Treatment Administer Drug/Vehicle Drug_Formulation->Treatment Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Mouse Health Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Tissue_Analysis Tumor Excision & Analysis (Western Blot, IHC, etc.) Endpoint->Tissue_Analysis Data_Analysis Data Analysis & Interpretation Tissue_Analysis->Data_Analysis

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

Materials:

  • Excised tumor tissue or other relevant tissues

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction:

    • Homogenize tissue samples in lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with loading buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., actin) to determine the relative levels of protein phosphorylation. A decrease in the ratio of phosphorylated to total protein for S6K1 and 4E-BP1 indicates mTORC1 inhibition.[9]

Conclusion

While specific in vivo data for this compound is not extensively documented in publicly available literature, its structural similarity to rapamycin and its classification as an mTOR inhibitor provide a strong foundation for its investigation in murine models. The protocols and data presented here, derived from studies on rapamycin and its analogs, offer a comprehensive guide for researchers to design and execute in vivo experiments. It is imperative to perform dose-response studies and thorough pharmacokinetic/pharmacodynamic analyses to establish the optimal experimental conditions for this compound.

References

Application Notes and Protocols: Preparation of 42-(2-Tetrazolyl)rapamycin Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165) (sirolimus), a macrolide compound known for its potent immunosuppressive and anti-proliferative properties. Like its parent compound, this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. As a key component of the mTOR Complex 1 (mTORC1), mTOR integrates signals from various upstream pathways, including growth factors and nutrients, to control protein synthesis and autophagy. Due to its critical role in cellular processes, the mTOR pathway is a key target in drug development for various diseases, including cancer and autoimmune disorders.

This document provides detailed protocols for the preparation of stock solutions of this compound, ensuring accurate and reproducible experimental results.

Physicochemical Properties and Storage Recommendations

A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the stability and activity of the compound.

PropertyValue
Molecular Formula C₅₂H₇₉N₅O₁₂
Molecular Weight 966.21 g/mol
CAS Number 221877-56-1
Appearance Crystalline solid, granular or powder
Solubility ≥ 130 mg/mL in DMSO (Dimethyl sulfoxide)
Storage of Solid Store at -20°C, protected from light and moisture.
Storage of Stock Solution Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Calibrated analytical balance

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Acclimatize Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.66 mg of the compound.

  • Calculate Required DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For 9.66 mg of this compound:

    Volume (L) = 0.00966 g / (966.21 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] This practice minimizes degradation from repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilute to Final Concentration: Perform serial dilutions of the stock solution in your experimental medium to achieve the desired final working concentration. To minimize precipitation, pre-warm the cell culture medium to 37°C before adding the stock solution. It is recommended to add the medium to the aliquot of the stock solution and mix immediately.

  • Mix Thoroughly: Gently mix the working solution by inverting the tube or swirling the flask to ensure a homogenous solution before applying it to your experimental system.

Visualizations

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. It exists in two distinct complexes, mTORC1 and mTORC2. This compound, like rapamycin, primarily inhibits mTORC1.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Raptor Raptor mTORC1->Raptor mLST8 GβL mTORC1->mLST8 Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition | S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis | 42_Tetrazolyl_rapamycin This compound 42_Tetrazolyl_rapamycin->mTORC1 Inhibits

Caption: Overview of the mTORC1 signaling pathway and its inhibition.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a stock solution of this compound.

Workflow cluster_prep Preparation cluster_store Storage A 1. Weigh Compound B 2. Add DMSO A->B C 3. Vortex to Dissolve B->C D 4. Aliquot C->D E 5. Store at -80°C or -20°C D->E

Caption: Workflow for preparing the stock solution.

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 42-(2-Tetrazolyl)rapamycin, a novel analog of the mTOR inhibitor rapamycin (B549165), in preclinical cancer research models. This document details its mechanism of action, offers quantitative data on its anti-tumor efficacy, and provides detailed protocols for its evaluation.

Introduction

This compound is a derivative of rapamycin with a tetrazolyl group at the C42 position. Modifications at this position are intended to improve the pharmacokinetic properties of the parent compound, potentially leading to enhanced therapeutic efficacy. Like rapamycin, this compound is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the mTOR signaling pathway. The molecule first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3] Inhibition of mTORC1 disrupts downstream signaling, leading to:

  • Inhibition of Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 leads to the dephosphorylation of S6K1 and 4E-BP1, resulting in the suppression of protein synthesis and a halt in cell cycle progression from the G1 to the S phase.[4]

  • Induction of Autophagy: Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. Inhibition of mTORC1 by this compound relieves this inhibition, leading to the induction of autophagy, a cellular self-degradation process that can promote cancer cell death under certain conditions.[5]

  • Anti-Angiogenic Effects: The mTOR pathway is implicated in the expression of hypoxia-inducible factor 1α (HIF-1α), a key regulator of angiogenesis. By inhibiting mTOR, this compound can reduce the production of vascular endothelial growth factor (VEGF) and suppress tumor angiogenesis.

dot graph "mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

subgraph "cluster_upstream" { label="Upstream Signals"; style=filled; color="#F1F3F4"; "Growth_Factors" [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nutrients" [label="Nutrients", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amino_Acids" [label="Amino Acids", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_pi3k_akt" { label="PI3K/Akt Pathway"; style=filled; color="#F1F3F4"; "PI3K" [fillcolor="#FFFFFF"]; "Akt" [fillcolor="#FFFFFF"]; "TSC1_TSC2" [label="TSC1/TSC2", fillcolor="#FFFFFF"]; "Rheb" [fillcolor="#FFFFFF"]; }

subgraph "cluster_mtor" { label="mTOR Complexes"; style=filled; color="#F1F3F4"; "mTORC1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mTORC2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_downstream" { label="Downstream Effects"; style=filled; color="#F1F3F4"; "S6K1" [fillcolor="#FFFFFF"]; "4EBP1" [label="4E-BP1", fillcolor="#FFFFFF"]; "ULK1" [fillcolor="#FFFFFF"]; "Protein_Synthesis" [label="Protein Synthesis\n(Cell Growth, Proliferation)", shape=ellipse, fillcolor="#FFFFFF"]; "Autophagy" [shape=ellipse, fillcolor="#FFFFFF"]; "Actin_Cytoskeleton" [label="Actin Cytoskeleton", shape=ellipse, fillcolor="#FFFFFF"]; }

"42_2_Tetrazolyl_rapamycin" [label="this compound\n+ FKBP12", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Growth_Factors" -> "PI3K" -> "Akt"; "Nutrients" -> "Akt"; "Amino_Acids" -> "mTORC1" [lhead=cluster_mtor]; "Akt" -> "TSC1_TSC2" [arrowhead=tee]; "TSC1_TSC2" -> "Rheb" [arrowhead=tee]; "Rheb" -> "mTORC1"; "42_2_Tetrazolyl_rapamycin" -> "mTORC1" [arrowhead=tee, color="#EA4335", style=bold]; "mTORC1" -> "S6K1"; "mTORC1" -> "4EBP1" [arrowhead=tee]; "mTORC1" -> "ULK1" [arrowhead=tee]; "S6K1" -> "Protein_Synthesis"; "4EBP1" -> "Protein_Synthesis" [arrowhead=tee]; "ULK1" -> "Autophagy"; "mTORC2" -> "Akt"; "mTORC2" -> "Actin_Cytoskeleton"; }

Caption: mTOR signaling pathway inhibition by this compound.

Data Presentation

The anti-tumor activity of C42-modified rapamycin analogs has been evaluated in preclinical cancer models. The following tables summarize the in vivo efficacy of zotarolimus, a structurally related analog with a tetrazole moiety, in mouse xenograft models.

Table 1: In Vivo Efficacy of Zotarolimus in a Colorectal Cancer Xenograft Model (HCT-116 cells) [6][7][8]

Treatment GroupDosageTumor Inhibition Rate (%)
Control (Saline)-0
5-FU50 mg/kg/week62.1
Zotarolimus2 mg/kg/day36.5
Zotarolimus + 5-FU2 mg/kg/day + 50 mg/kg/week81.5

Table 2: In Vivo Efficacy of Zotarolimus in a Lung Adenocarcinoma Xenograft Model (A549 cells) [9][10][11]

Treatment GroupDosageTumor Inhibition Rate (%)
Control (Saline)-0
5-FU100 mg/kg/week50.0
Zotarolimus2 mg/kg/day31.2
Zotarolimus + 5-FU2 mg/kg/day + 100 mg/kg/week66.7

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

"Start" [label="Start:\nSelect Cancer\nCell Line", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Cell Culture &\nSeeding", fillcolor="#F1F3F4"]; "Drug_Treatment" [label="Treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_Assays" [label="In Vitro Assays", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Viability" [label="Cell Viability\n(MTT Assay)", fillcolor="#FFFFFF"]; "Western_Blot" [label="Western Blot\n(mTOR Pathway)", fillcolor="#FFFFFF"]; "In_Vivo_Study" [label="In Vivo Xenograft\nModel", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tumor_Implantation" [label="Tumor Cell\nImplantation", fillcolor="#F1F3F4"]; "Drug_Administration" [label="Drug\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Measurement" [label="Tumor Growth\nMeasurement", fillcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Drug_Treatment"; "Drug_Treatment" -> "In_Vitro_Assays"; "In_Vitro_Assays" -> "Cell_Viability"; "In_Vitro_Assays" -> "Western_Blot"; "Western_Blot" -> "Data_Analysis"; "Cell_Viability" -> "Data_Analysis"; "In_Vitro_Assays" -> "In_Vivo_Study" [style=dashed]; "In_Vivo_Study" -> "Tumor_Implantation"; "Tumor_Implantation" -> "Drug_Administration"; "Drug_Administration" -> "Tumor_Measurement"; "Tumor_Measurement" -> "Data_Analysis"; }

Caption: General experimental workflow for evaluating this compound.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., HCT-116, A549)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

  • Calculate the tumor growth inhibition rate.

Conclusion

This compound represents a promising next-generation mTOR inhibitor for cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate its anti-cancer properties in various preclinical models. The data on the related compound, zotarolimus, suggests that this compound is likely to exhibit significant anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents. Further investigation into its specific pharmacological profile and efficacy in a broader range of cancer models is warranted.

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a common pediatric solid tumor, often presents challenges in treatment, particularly in high-risk or relapsed cases.[1] The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in tumorigenesis, including in neuroblastoma.[1] This makes mTOR a compelling target for therapeutic intervention.

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a potent and specific inhibitor of mTOR. While literature directly investigating this specific analog in neuroblastoma is not available, its structural similarity to rapamycin and other well-studied analogs, such as everolimus (B549166) and temsirolimus, suggests it functions as an mTOR inhibitor. These compounds, collectively known as "rapalogs," allosterically inhibit mTOR Complex 1 (mTORC1) by binding to FKBP12.[2] Inhibition of mTORC1 disrupts downstream signaling, leading to reduced cell proliferation, induction of autophagy, and apoptosis.[3][4]

These application notes provide a comprehensive overview of the anticipated effects and experimental protocols for evaluating this compound in neuroblastoma cell lines, based on the extensive research conducted with rapamycin and its analogs.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR pathway is a central hub for integrating signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. In many cancers, including neuroblastoma, this pathway is constitutively active.[1] this compound, like other rapalogs, is expected to exert its anti-tumor effects by inhibiting mTORC1. This inhibition leads to a cascade of downstream effects, including the dephosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.[2][5]

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rapamycin_Analog This compound Rapamycin_Analog->mTORC1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated

Figure 1. Simplified mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of rapamycin and its analogs in various neuroblastoma cell lines, providing an expected range of efficacy for this compound.

Table 1: IC50 Values of Rapamycin Analogs in Neuroblastoma Cell Lines

CompoundCell LineIC50Reference(s)
RapamycinKelly~40 µM[6]
IMR-32~40 µM[6]
SK-N-SHConcentrations from 10-40 µM showed dose-dependent inhibition[4]
SH-SY5YConcentrations from 10-40 µM showed dose-dependent inhibition[4]
TemsirolimusMYCN-amplified linesLower IC50 values than non-amplified lines[2]
Cell-free assay1.76 µM[1][7]
EverolimusCell-free assay1.6-2.4 nM[8]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in neuroblastoma cell lines.

Experimental_Workflow Start Start: Treat Neuroblastoma Cells with this compound Cell_Viability Cell Viability Assay (MTT/CCK-8) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/TUNEL) Start->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (mTOR pathway proteins) Start->Western_Blot End End: Data Analysis & Interpretation Cell_Viability->End Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

Figure 2. General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol determines the cytotoxic effect of this compound on neuroblastoma cells.

  • Materials:

    • Neuroblastoma cell lines (e.g., SK-N-SH, SH-SY5Y, Kelly, IMR-32)

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

    • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • Assay:

      • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Materials:

    • Treated neuroblastoma cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest both adherent and floating cells after treatment.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Materials:

    • Treated neuroblastoma cells

    • PBS

    • 70% cold ethanol (B145695)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest the cells after treatment.

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[10]

    • Washing: Wash the fixed cells twice with PBS.[10]

    • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[10]

    • PI Staining: Add 400 µL of PI staining solution and incubate in the dark for 15-30 minutes.[10]

    • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Studies have shown that rapamycin can arrest neuroblastoma cells in the G0/G1 phase.[4][11]

Conclusion

Based on the extensive data available for rapamycin and its analogs, this compound is anticipated to be an effective inhibitor of neuroblastoma cell growth through the targeted inhibition of the mTOR signaling pathway. The provided protocols offer a robust framework for the preclinical evaluation of this compound, enabling researchers to determine its efficacy and further elucidate its mechanism of action in neuroblastoma. These studies are crucial for the development of novel therapeutic strategies for this challenging pediatric cancer.

References

Application Notes and Protocols for the Delivery of 42-(2-Tetrazolyl)rapamycin (Zotarolimus) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (B251) (ABT-578), is a semi-synthetic derivative of rapamycin (B549165), a macrolide antibiotic. It is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key protein kinase involved in regulating cell growth, proliferation, and survival.[1] Due to its anti-proliferative and immunosuppressive properties, zotarolimus has been extensively investigated, particularly for its use in drug-eluting stents to prevent restenosis following coronary artery procedures. This document provides a comprehensive overview of the delivery methods for zotarolimus in preclinical animal models, including detailed protocols and quantitative data to guide researchers in their in vivo studies.

Physicochemical Properties

Zotarolimus is a lipophilic compound with extremely low water solubility. It is, however, freely soluble in organic solvents such as propylene (B89431) glycol, acetone, toluene, acetonitrile, ethanol, benzyl (B1604629) alcohol, and dimethyl sulfoxide (B87167) (DMSO).[2] These properties are critical considerations for the formulation of appropriate vehicles for in vivo administration.

Delivery Methods and Protocols

The delivery of zotarolimus in animal models can be broadly categorized into local and systemic administration. The choice of delivery method depends on the therapeutic goal, the target tissue, and the desired pharmacokinetic profile.

Local Delivery: Drug-Eluting Stents

The most well-documented application of zotarolimus is its local delivery from polymer-coated coronary stents. This method is designed to provide sustained local drug release to inhibit neointimal hyperplasia, the primary cause of in-stent restenosis.

Experimental Protocol: Implantation of Zotarolimus-Eluting Stents in a Porcine Coronary Artery Model

This protocol is adapted from studies evaluating the efficacy of zotarolimus-eluting stents in reducing neointimal hyperplasia.

  • Animal Model: Domestic juvenile swine.

  • Materials:

    • Zotarolimus-eluting stents (e.g., 10 µg/mm zotarolimus on a phosphorylcholine-coated stent).[2]

    • Control stents (polymer-only).

    • Standard angiography and angioplasty equipment.

  • Procedure:

    • Anesthetize the swine according to standard protocols.

    • Introduce an arterial sheath via the femoral artery.

    • Perform baseline coronary angiography to assess vessel dimensions.

    • Advance the zotarolimus-eluting stent or control stent to the target coronary artery.

    • Deploy the stent by inflating the balloon to the manufacturer's recommended pressure.

    • Confirm stent apposition and patency via angiography.

    • Withdraw the delivery system and close the arterial access site.

    • Administer post-operative care, including antiplatelet therapy, as per the study design.

    • Euthanize the animals at predetermined time points (e.g., 28 days) for histopathological analysis of the stented arteries.[2]

Systemic Delivery

For therapeutic applications beyond the prevention of restenosis, systemic administration of zotarolimus may be required. Due to its poor water solubility, careful formulation is necessary for oral, intravenous, and intraperitoneal delivery.

Intravenous (IV) Administration

Intravenous administration allows for direct entry into the systemic circulation, providing 100% bioavailability.

Experimental Protocol: Intravenous Bolus Injection in Rats

This protocol is based on general practices for IV administration of poorly soluble compounds and information from toxicology studies of zotarolimus.

  • Animal Model: Sprague-Dawley rats.

    • Preparation: Dissolve zotarolimus in the co-solvent mixture to the desired concentration. The final solution should be sterile-filtered before administration.

  • Procedure:

    • Anesthetize the rat or use appropriate restraint techniques.

    • Administer the zotarolimus solution as a slow bolus injection into a suitable vein (e.g., tail vein).

    • The injection volume should be appropriate for the size of the animal (typically up to 5 mL/kg for a slow bolus in rats).

    • Monitor the animal for any adverse reactions during and after administration.

    • Collect blood samples at various time points to determine the pharmacokinetic profile.

Oral Administration

Oral gavage is a common method for precise oral dosing in animal models.

Experimental Protocol: Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of zotarolimus, drawing from common practices for formulating poorly soluble drugs for oral delivery.

  • Animal Model: BALB/c nude mice.

  • Vehicle Formulation: A common vehicle for oral gavage of hydrophobic compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. A typical formulation consists of:

    • 0.5% (w/v) Carboxymethylcellulose (CMC)

    • 0.1% (v/v) Polysorbate 80 (Tween® 80) in water.

    • Alternatively, for some compounds, a solution in 10% DMSO and 90% corn oil can be considered for a limited number of administrations.

  • Procedure:

    • Prepare a homogenous suspension of zotarolimus in the chosen vehicle.

    • Administer the suspension to the mice using a proper-sized oral gavage needle.

    • The volume of administration should not exceed 10 mL/kg.

    • In a study investigating the anti-tumor effects of zotarolimus in a lung adenocarcinoma model, mice were treated with zotarolimus, although the specific formulation was not detailed.[1]

Intraperitoneal (IP) Injection

Intraperitoneal injection is another common route for systemic administration in small rodents.

Experimental Protocol: Intraperitoneal Injection in Mice

  • Animal Model: Mice.

  • Vehicle Formulation: Similar to oral gavage, a suspension in 0.5% CMC and 0.1% Tween 80 in sterile saline can be used. For some applications, a solution in a vehicle containing DMSO, PEG300, Tween-80, and saline can be employed. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Procedure:

    • Restrain the mouse appropriately.

    • Insert the needle into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the zotarolimus suspension. The maximum recommended volume for IP injection in mice is 10 mL/kg.

    • Monitor the animal for any signs of distress.

Quantitative Data Summary

The following tables summarize the available quantitative data for zotarolimus delivery in animal models. Data for systemic administration is limited in the public domain.

Table 1: Local Delivery of Zotarolimus via Drug-Eluting Stents in Swine

ParameterValueAnimal ModelDurationReference
Stent Drug Load10 µg/mmDomestic juvenile swine28 days[2]
Area Stenosis22.4 ± 8.6%Domestic juvenile swine28 days[2]
Neointimal Area1.69 ± 0.55 mm²Domestic juvenile swine28 days[2]
Neointimal Thickness0.25 ± 0.07 mmDomestic juvenile swine28 days[2]

Table 2: Systemic Exposure Following Intravenous Administration in Rats (Reproductive Toxicology Study)

DosageObservationAnimal ModelDurationReference
≥ 30 µg/kg/dayTesticular germ cell degeneration and histological lesionsMale rats28 days[2]
≥ 25 µg/kg/dayEmbryo/feto-toxic effectsFemale rats-[2]

Note: Specific pharmacokinetic parameters (Cmax, AUC, T1/2) for these studies are not publicly available.

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway

Zotarolimus, like its parent compound rapamycin, exerts its effects by inhibiting the mTOR signaling pathway. It forms a complex with the intracellular receptor FKBP12, and this complex then binds to and inhibits mTORC1 (mTOR Complex 1). This inhibition disrupts the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.

mTOR_Signaling_Pathway cluster_input Upstream Signals Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Zotarolimus_FKBP12 Zotarolimus-FKBP12 Complex Zotarolimus_FKBP12->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression

Caption: The mTOR signaling pathway and the inhibitory action of the Zotarolimus-FKBP12 complex.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of zotarolimus in an animal model.

PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Formulation Zotarolimus Formulation Dosing Drug Administration (e.g., IV, Oral, IP) Formulation->Dosing Animal_Model Animal Model Selection & Acclimation Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, T1/2) Bioanalysis->PK_Analysis

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Organ Transplant Rejection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organ transplantation is a life-saving procedure for end-stage organ failure. However, the success of transplantation is often challenged by the recipient's immune system recognizing the transplanted organ as foreign, leading to organ rejection. Immunosuppressive drugs are therefore essential to prevent or treat transplant rejection. Rapamycin (B549165) (also known as Sirolimus) and its analogs, known as rapalogs, are a class of potent immunosuppressive agents that target the mammalian target of rapamycin (mTOR), a key kinase in regulating cell growth, proliferation, and survival.[1] By inhibiting mTOR, rapamycin effectively blocks the proliferation of T-lymphocytes, which are central to the rejection process.[1][2]

This document provides detailed application notes and protocols for the study of 42-(2-Tetrazolyl)rapamycin , a synthetic analog of rapamycin, in the context of organ transplant rejection. It is important to note that while this compound has been synthesized and is expected to have a similar mechanism of action to rapamycin, specific quantitative data on its efficacy in transplant models is limited in publicly available literature.[3][4] Therefore, the following protocols and data are primarily based on studies conducted with rapamycin, serving as a comprehensive guide for initiating research with this compound and other novel rapalogs.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its analogs exert their immunosuppressive effects by inhibiting the mTOR signaling pathway. The drug first forms a complex with the intracellular protein FKBP12.[1][2] This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[1][5] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the arrest of the cell cycle in the G1 phase and the inhibition of T-cell proliferation.[2][6]

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Cell Cycle Progression Cell Cycle Progression mTORC1->Cell Cycle Progression Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E_BP1->Protein Synthesis Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 inhibits

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for rapamycin, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of Rapamycin

ParameterValueCell Line/AssayReference
IC50 (mTOR Inhibition) ~0.1 nMHEK293 cells[7]
IC50 (Cell Proliferation) 41.68 µM (24h)Nara-H cells[8]
Effective Concentration (in vitro) 0.1 nM - 100 nMVarious[9]

Table 2: In Vivo Efficacy of Rapamycin in Animal Models of Organ Transplantation

Animal ModelOrgan TransplantRapamycin DosageOutcomeReference
Rat Liver1 mg/kg/day (gavage) from day 4 to 11Survival > 100 days[6]
Rat Liver0.1 mg/kg/day (gavage) from day 4 to 11All animals rejected the transplant[6]
Mouse Islet0.1 and 0.3 mg/kg/daySignificant prolongation of allograft survival[9]
Mouse Islet0.05, 1.0, and 5.0 mg/kg/dayNo significant prolongation of graft survival[9]
Mouse Tracheal1000 ng/mL in UW solution (pre-treatment)Inhibition of chronic rejection[10]

Experimental Protocols

In Vitro Assays

1. Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental in vitro method to assess the immunosuppressive potential of a compound by measuring T-cell proliferation in response to allogeneic stimulation.[11][12]

MLR_Workflow start Start: Isolate PBMCs from two donors donorA Donor A PBMCs (Responder Cells) start->donorA donorB Donor B PBMCs (Stimulator Cells) start->donorB coculture Co-culture Responder and Stimulator cells donorA->coculture inactivate Irradiate or treat with Mitomycin C donorB->inactivate inactivate->coculture treatment Add this compound (various concentrations) coculture->treatment incubation Incubate for 3-7 days treatment->incubation proliferation Measure T-cell proliferation (e.g., [3H]-thymidine incorporation or CFSE) incubation->proliferation cytokine Measure cytokine production (e.g., ELISA) incubation->cytokine end End: Analyze data proliferation->end cytokine->end

Figure 2: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation (One-way MLR): Inactivate the "stimulator" PBMCs from one donor by irradiation (e.g., 3000 rads) or treatment with mitomycin C (50 µg/mL) to prevent their proliferation.[3]

  • Co-culture: In a 96-well plate, co-culture the "responder" PBMCs (e.g., 1 x 105 cells/well) with the inactivated "stimulator" PBMCs (e.g., 1 x 105 cells/well).[3]

  • Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) to the co-cultures. A typical concentration range for rapamycin is 0.1 nM to 100 nM.[9]

  • Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified 5% CO2 incubator.[3]

  • Proliferation Assay:

    • [3H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.[13]

    • CFSE Staining: Alternatively, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE fluorescence.

  • Cytokine Analysis: Collect supernatants from the co-cultures to measure the levels of key cytokines such as IL-2 and IFN-γ using ELISA or multiplex bead-based assays.

2. Western Blotting for mTOR Pathway Inhibition

This protocol allows for the direct assessment of the inhibitory effect of this compound on the mTOR signaling pathway.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat T-cells or activated primary T-cells) and treat with varying concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total S6K1 (Thr389) and 4E-BP1 (Thr37/46). Also, use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

In Vivo Models of Organ Transplant Rejection

1. Rodent Model of Heterotopic Heart Transplantation

This model is widely used to evaluate the efficacy of immunosuppressive drugs in preventing acute rejection.

Protocol:

  • Animals: Use genetically distinct strains of rats or mice (e.g., DA to Lewis rats, or BALB/c to C57BL/6 mice).

  • Surgical Procedure: Perform a heterotopic heart transplant, where the donor heart is transplanted into the recipient's abdomen or neck. The native heart remains in place to support the animal's circulation.

  • Drug Administration:

    • Administer this compound or vehicle control to the recipient animals daily via oral gavage or intraperitoneal injection.

    • Dosage for rapamycin in rats has been shown to be effective at 1 mg/kg/day.[6] A dose-response study is recommended for this compound.

  • Monitoring Graft Survival:

    • Monitor the function of the transplanted heart daily by palpation of the heartbeat.

    • Rejection is defined as the cessation of a palpable heartbeat, which can be confirmed by laparotomy.

  • Histological Analysis: At the time of rejection or at the end of the study, harvest the transplanted heart for histological analysis to assess the severity of rejection (e.g., cellular infiltration, tissue damage).

  • Immunological Analysis: Collect blood and lymphoid tissues (spleen, lymph nodes) to analyze immune cell populations (e.g., T-cell subsets) by flow cytometry and to measure cytokine levels.

2. Rodent Model of Skin Transplantation

This is a technically less demanding model to assess the alloimmune response.

Protocol:

  • Animals: Use genetically mismatched strains of mice (e.g., BALB/c donor to C57BL/6 recipient).

  • Surgical Procedure: Prepare a full-thickness skin graft from the donor's tail or back and transplant it onto a prepared graft bed on the recipient's flank.

  • Drug Administration: Administer this compound or vehicle control as described for the heart transplant model.

  • Monitoring Graft Rejection:

    • Visually inspect the skin graft daily starting from day 5 post-transplantation.

    • Score the graft based on its appearance (e.g., color, texture, presence of necrosis). Rejection is typically defined as more than 80% necrosis of the graft.

  • Histological and Immunological Analysis: As described for the heart transplant model.

Conclusion

This compound, as a novel analog of rapamycin, holds promise as an immunosuppressive agent for the prevention of organ transplant rejection. The protocols and data presented here, based on the well-established effects of rapamycin, provide a solid framework for researchers to investigate the efficacy and mechanism of action of this and other new rapalogs. Rigorous in vitro and in vivo studies are essential to characterize the pharmacological profile of these compounds and to determine their potential for clinical translation in transplantation medicine.

References

Troubleshooting & Optimization

42-(2-Tetrazolyl)rapamycin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 42-(2-Tetrazolyl)rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to rapamycin (B549165)?

A1: this compound is a derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and anti-proliferative properties. It is specifically a proagent compound of a rapamycin analog.[1][2][3] Like its parent compound, it is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][3] The modification at the 42-position is intended to alter its physicochemical properties, which can include solubility and bioavailability.

Q2: What is the primary recommended solvent for dissolving this compound?

A2: The primary recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It exhibits high solubility in DMSO, at or exceeding 130 mg/mL.[1][3] When preparing stock solutions, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1][3]

Q3: Can I dissolve this compound in other organic solvents like ethanol (B145695) or DMF?

Q4: Is this compound soluble in aqueous solutions?

A4: Rapamycin, the parent compound, is practically insoluble in water.[5] It is highly likely that this compound also has very poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended. For cell-based assays, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous culture medium.

Q5: How should I store stock solutions of this compound?

A5: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Solubility Data

The following table summarizes the available solubility data for this compound and its parent compound, rapamycin.

CompoundSolventSolubility
This compound DMSO≥ 130 mg/mL[1][3]
Rapamycin DMSO~10 mg/mL[4], 200 mg/mL[6]
Ethanol~0.25 mg/mL[4], 50 mg/mL[6]
DMF~10 mg/mL[4]
WaterVery poorly soluble (~5-20 µM)[6]
Methanol~25 mg/mL (for deuterated rapamycin)[7]
Chloroform~5 mg/mL (for deuterated rapamycin)[7]

Note: Discrepancies in reported solubility values for rapamycin may be due to differences in experimental conditions, such as temperature and the physical form of the compound.

Troubleshooting Guide

Problem: The compound is not dissolving in DMSO.

  • Question: I am having trouble dissolving this compound in DMSO, even though it is the recommended solvent. What should I do?

  • Answer:

    • Check your DMSO quality: Ensure you are using a high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle if possible.[1][3]

    • Gentle Warming: Try gently warming the solution to 37°C. This can help increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.

    • Vortexing/Sonication: Increase the agitation by vortexing the solution for a few minutes. Alternatively, brief sonication in a water bath can help break up any clumps of powder and enhance dissolution.

    • Lower the Concentration: If you are trying to prepare a very high concentration stock solution, it's possible you are exceeding the solubility limit under your specific conditions. Try preparing a more dilute stock solution.

Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Question: My compound dissolves in DMSO, but it crashes out of solution when I add it to my aqueous experimental system. How can I prevent this?

  • Answer: This is a common issue with poorly water-soluble compounds.

    • Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your aqueous solution. Higher concentrations of DMSO can be toxic to cells and may still not be sufficient to keep the compound in solution.

    • Rapid Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

    • Use of Surfactants or Co-solvents: For in vitro experiments, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to maintain the solubility of the compound.

    • Formulation with Solubilizing Agents: For more complex applications, consider formulating the compound with solubilizing agents like cyclodextrins or preparing a lipid-based formulation, such as a nanoemulsion or liposome.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 964.2 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Calculate the Volume of DMSO: To prepare a 10 mM stock solution, calculate the required volume of DMSO.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 964.2 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 103.7 µL

  • Dissolution: Add 103.7 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GDP binding Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin This compound (with FKBP12) Rapamycin->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow cluster_yes cluster_no cluster_yes2 cluster_no2 Start Start: Dissolve Compound Select_Solvent Select Primary Solvent (e.g., Anhydrous DMSO) Start->Select_Solvent Dissolved Compound Dissolved? Select_Solvent->Dissolved Yes Yes Dissolved->Yes No No Dissolved->No Dilute Prepare Stock Solution and Dilute into Aqueous Medium Troubleshoot Troubleshoot Dissolution Warm Gentle Warming (37°C) Troubleshoot->Warm Agitate Vortex / Sonicate Troubleshoot->Agitate Check_Purity Check Solvent Purity Troubleshoot->Check_Purity Warm->Dissolved Agitate->Dissolved Check_Purity->Dissolved Precipitation Precipitation Occurs? Dilute->Precipitation Yes2 Yes Precipitation->Yes2 No2 No Precipitation->No2 Troubleshoot2 Troubleshoot Precipitation End Proceed with Experiment Rapid_Mix Rapid Mixing During Dilution Troubleshoot2->Rapid_Mix Lower_Conc Lower Final DMSO % Troubleshoot2->Lower_Conc Add_Surfactant Use Surfactants (e.g., Tween® 80) Troubleshoot2->Add_Surfactant Rapid_Mix->Dilute Lower_Conc->Dilute Add_Surfactant->Dilute

Caption: A workflow for troubleshooting solubility issues with this compound.

References

Optimizing 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of 42-(2-Tetrazolyl)rapamycin, also known as temsirolimus (B1684623) (CCI-779). Temsirolimus is a specific and potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for temsirolimus?

A1: Temsirolimus functions as an mTOR inhibitor.[3][4] It first binds to the intracellular protein FKBP-12. This temsirolimus-FKBP-12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[1][5][6] The inhibition of mTORC1 signaling disrupts the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis, cell cycle arrest in the G1 phase, and the induction of autophagy.[3][7][8][9]

Q2: What is a recommended starting concentration range for my in vitro experiments?

A2: The effective concentration of temsirolimus is highly dependent on the cell line being studied. A broad range from low nanomolar (nM) to low micromolar (µM) has been reported.

  • Highly Sensitive Cells: Some cell lines, like the breast cancer lines SKBr3 and BT474, show IC50 values in the low nanomolar range (e.g., 1.6 nM and 4.3 nM, respectively).[3] For Hodgkin lymphoma cell lines, concentrations as low as 1 nM have shown efficacy.[9]

  • Moderately Sensitive to Resistant Cells: Other cell lines may require higher concentrations, with IC50 values ranging from the high nanomolar to the low micromolar (5-15 µM) range.[10][11] It is crucial to perform a dose-response experiment (e.g., from 0.1 nM to 20 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store temsirolimus stock solutions?

A3: Temsirolimus is a derivative of rapamycin designed for improved solubility and stability.[12][13] However, it still has low aqueous solubility.

  • Solvent: High-quality, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10-100 mM).[11] Ethanol can also be used.[2]

  • Preparation: To prepare a 10 mM stock solution from 1 mg of temsirolimus (MW: 1030.29 g/mol ), dissolve it in 97.1 µL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[3][14] When stored at -80°C in a proper solvent, it can be stable for at least a year.[2]

Q4: How can I confirm that temsirolimus is effectively inhibiting the mTOR pathway in my cells?

A4: The most direct method is to use Western blotting to measure the phosphorylation status of key downstream targets of mTORC1. After treating your cells with temsirolimus for a specified time (e.g., 6-24 hours), you should observe a significant decrease in the levels of phosphorylated S6 (p-S6), phosphorylated S6K1 (p-S6K1), and phosphorylated 4E-BP1 (p-4E-BP1) relative to total protein levels.[4][9][11]

Q5: My cells seem resistant to temsirolimus. What are the potential reasons?

A5: Resistance to temsirolimus can arise from several factors. One primary mechanism is the activation of compensatory pro-survival signaling pathways. Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of the PI3K/Akt pathway, which can promote cell survival.[15][16] Similarly, activation of the MAPK/ERK pathway has also been observed as a resistance mechanism.[17] Evaluating the activation of these pathways via Western blot can provide insights into resistance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Efficacy / High IC50 Value 1. Intrinsic Cell Line Resistance: The cell line may have mutations (e.g., loss of PTEN) or pathway redundancies that bypass mTORC1 inhibition.[7][15]Review literature for your specific cell line's sensitivity to mTOR inhibitors. Consider testing cell lines known to be sensitive as a positive control.
2. Compensatory Pathway Activation: Inhibition of mTORC1 can trigger feedback activation of the PI3K/Akt or MAPK/ERK pathways.[16][17]Perform a Western blot to check the phosphorylation status of Akt (Ser473) and ERK1/2. Consider co-treatment with a PI3K or MEK inhibitor.[9]
3. Drug Degradation: Improper storage or repeated freeze-thaw cycles may have compromised the drug's activity.Prepare fresh dilutions from a new aliquot of your stock solution. Verify the purity and integrity of the compound if possible.
Drug Precipitation in Media 1. Poor Solubility: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the drug in solution, or the drug concentration is too high.Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and non-toxic to your cells. Briefly sonicate the diluted solution before adding it to the cells.
2. Interaction with Media Components: Serum proteins or other components in the culture medium can sometimes cause precipitation.Prepare the final drug dilution in a small volume of serum-free medium first, then add it to the final culture volume.
Inconsistent or Variable Results 1. Experimental Variability: Differences in cell seeding density, cell passage number, or incubation times can lead to inconsistent outcomes.Standardize your protocols strictly. Use cells within a consistent, low passage range and ensure they are in the logarithmic growth phase at the time of treatment.
2. Cell Health: Unhealthy or stressed cells may respond differently to drug treatment.Regularly check cells for morphology and signs of stress. Perform a baseline viability test before starting the experiment.

Quantitative Data Summary

Table 1: Reported IC50 Values of Temsirolimus in Various Cancer Cell Lines

Cell Line Cancer Type Reported IC50 Citation(s)
SKBr3 Breast Cancer 1.6 nM [3]
BT474 Breast Cancer 3 nM - 4.3 nM [3][10]
LNCaP Prostate Cancer 0.5 nM [11]
MDA-MB-468 Breast Cancer 8 nM [11]
A498 Kidney Cancer 0.35 µM [4]
CG5 Breast Cancer 100 nM [10]

| MDA-MB-231 | Breast Cancer | 15 µM |[10] |

Table 2: Stock Solution Preparation for Temsirolimus (MW: 1030.29 g/mol )

Desired Stock Concentration Volume of DMSO per 1 mg Volume of DMSO per 5 mg
1 mM 971 µL 4.85 mL
10 mM 97.1 µL 485 µL

| 50 mM | 19.4 µL | 97.1 µL |

Experimental Protocols & Visualizations

Protocol 1: Determining the IC50 of Temsirolimus via MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a series of 2x concentrated serial dilutions of temsirolimus in culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Typically, perform this in triplicate.

  • Incubation: Incubate the plate for a specified duration, commonly 72 hours.[11]

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL/well) and incubate for 1-4 hours until a color change is visible.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability percentage against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate prep_drug 2. Prepare Serial Dilutions of Temsirolimus treat_cells 3. Treat Cells prep_drug->treat_cells incubate 4. Incubate (e.g., 72 hours) treat_cells->incubate add_mts 5. Add MTS Reagent incubate->add_mts read_plate 6. Read Absorbance add_mts->read_plate calc_ic50 7. Analyze Data & Calculate IC50 read_plate->calc_ic50

Workflow for determining the IC50 value of temsirolimus.
Signaling Pathway and Troubleshooting Diagrams

The following diagrams illustrate the mechanism of action and provide a logical workflow for troubleshooting common experimental issues.

mTOR_Pathway Temsirolimus Mechanism of Action cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex & Targets cluster_drug Drug Action PI3K PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth BP1->Protein_Synth Tem Temsirolimus Complex Temsirolimus-FKBP12 Complex Tem->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 INHIBITS

Temsirolimus inhibits the mTORC1 signaling pathway.

troubleshooting_guide start Problem: Low Temsirolimus Efficacy q1 Is the drug prep and storage correct? start->q1 a1_yes Use fresh aliquot. Re-verify concentration. q1->a1_yes No q2 Is the cell line known to be sensitive? q1->q2 Yes a2_yes Use a positive control cell line. q2->a2_yes No q3 Check for feedback loop activation. q2->q3 Yes a3 Western Blot for p-Akt/p-ERK. Consider combination therapy. q3->a3

Troubleshooting logic for low temsirolimus efficacy.

References

42-(2-Tetrazolyl)rapamycin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound (Tetzorapamycin). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Keep the container tightly sealed and in a dry, well-ventilated area.[1][2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared and used on the same day whenever possible.[3] For short-term storage, aliquots in tightly sealed vials can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for preparing stock solutions?

A3: this compound is soluble in DMSO.[5] For experimental use, further dilution in aqueous buffers or cell culture media should be done immediately before use. Be aware that rapamycin (B549165) and its analogs have limited stability in aqueous solutions.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this compound?

A5: As a rapamycin analog, this compound is likely susceptible to similar degradation pathways as the parent compound. These include hydrolysis of the macrolide ring, particularly under basic conditions, and oxidation.[6][7] Rapamycin can also undergo isomerization in various organic solvents.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing, ensure proper aliquoting and storage conditions (-20°C for up to 1 month, -80°C for up to 6 months).[4] Avoid repeated freeze-thaw cycles.
Instability in aqueous experimental media.Minimize the time the compound is in aqueous solution before use. Prepare final dilutions immediately prior to the experiment.
Loss of compound activity Improper storage of solid compound or stock solution.Verify that the solid compound has been stored at -20°C in a tightly sealed container.[1] Confirm that stock solutions have not been stored beyond their recommended stability period.[4]
Exposure to incompatible conditions (e.g., high pH).Be mindful of the pH of your experimental buffers. Rapamycin is known to be unstable in basic conditions.[6]
Appearance of unexpected peaks in chromatography Isomerization or degradation of the compound.Rapamycin is known to form isomers in different solvents.[8][9] This may also occur with its analogs. Degradation can lead to multiple product peaks. Confirm the identity of the main peak and any major impurities using a reference standard and mass spectrometry if possible.

Quantitative Stability Data

Due to the limited availability of specific stability data for this compound, the following tables summarize the known storage conditions for the compound and the stability of its parent compound, rapamycin, under various conditions. This information can serve as a valuable guideline for handling the tetrazolyl derivative.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Solid-20°CNot specified[1]
Stock Solution-20°CUp to 1 month[4]
Stock Solution-80°CUp to 6 months[4]

Table 2: Stability of Rapamycin (Parent Compound) in Solution

Solvent/Condition Stability Observation Source
Various organic solventsIsomerization observed. The equilibrium between isomers is solvent-dependent.[8][9]
Aqueous solution (pH 7.3)Half-life of approximately 890 hours.[6]
Aqueous solution (pH 12.2)Half-life reduced by three orders of magnitude compared to pH 7.3.[6]
Acetonitrile (B52724)Reasonably stable under ambient conditions.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound
  • HPLC-grade solvent of interest (e.g., DMSO, acetonitrile, ethanol)
  • Aqueous buffer of interest (e.g., PBS)
  • HPLC system with UV detector
  • C18 HPLC column
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve in the chosen organic solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • Dilute the stock solution with the solvent or buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Prepare multiple aliquots in separate vials for analysis at different time points.

4. Storage Conditions:

  • Store the stability samples under the desired conditions (e.g., room temperature, 4°C, protected from light).

5. HPLC Analysis:

  • Initial Analysis (T=0): Immediately after preparation, inject one of the samples into the HPLC system to determine the initial concentration and purity.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject a new aliquot from the stored samples.
  • HPLC Method:
  • Mobile Phase: A gradient of acetonitrile and water is often a good starting point for rapamycin analogs.
  • Flow Rate: 1 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Scan for the optimal wavelength, starting around 278 nm (the absorbance maximum for rapamycin).
  • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage and Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Dilute to Final Concentration (e.g., 10 µg/mL in test solvent/buffer) A->B C Aliquot into Vials for Time Points B->C D Store under Defined Conditions (Temperature, Light) C->D E HPLC Analysis at T=0 C->E F HPLC Analysis at Subsequent Time Points D->F G Calculate % Remaining F->G H Plot Degradation Kinetics G->H I Determine Stability Profile H->I

Caption: Experimental workflow for stability testing of this compound.

signaling_pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Parent This compound Hydrolysis Hydrolysis Products (Ring Opening) Parent->Hydrolysis Base/Acid Catalysis Oxidation Oxidation Products Parent->Oxidation Oxygen Isomers Isomers Parent->Isomers Solvent

Caption: Potential degradation pathways for rapamycin analogs.

References

Technical Support Center: 42-(2-Tetrazolyl)rapamycin Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 42-(2-Tetrazolyl)rapamycin in Western blot analyses. The information is tailored for scientists and professionals in drug development engaged in studying mTOR signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Western blot experiments with this compound, a potent mTOR inhibitor.

Q1: Why am I seeing no signal or a very weak signal for my phosphorylated target protein (e.g., p-S6K, p-4E-BP1) after treatment with this compound?

Possible Causes and Solutions:

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[1][2][3]

    • Troubleshooting: Perform an antibody titration to determine the optimal concentration for both your primary and secondary antibodies.[1][4][5][6] Start with the manufacturer's recommended dilution and test a range of concentrations around it (e.g., 1:500, 1:1000, 1:2000).[4][7]

  • Low Target Protein Abundance: The phosphorylated form of your target protein may be present at very low levels in your samples.[3][8]

    • Troubleshooting: Increase the amount of protein loaded onto the gel.[2][3][8] A minimum of 20-30 µg of total protein per lane is recommended for whole-cell lysates.[9] For low-abundance phosphoproteins, you may need to load up to 100 µg.[9] Consider using a more sensitive chemiluminescent substrate.[8][10]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.[2][11]

    • Troubleshooting: Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[2] Ensure the gel and membrane are in close contact with no air bubbles.[11]

  • Sample Degradation: Phosphatases in your sample may have dephosphorylated your target protein.[9][10][12]

    • Troubleshooting: Always work with samples on ice and use pre-chilled buffers.[10] Crucially, add a phosphatase inhibitor cocktail to your lysis buffer.[9][10][12][13]

  • Incorrect Blocking Agent: The use of non-fat dry milk as a blocking agent can sometimes interfere with the detection of phosphorylated proteins due to the presence of endogenous phosphatases.[4][6][10]

    • Troubleshooting: Switch to a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk.[4][6][13]

Q2: I'm observing high background on my Western blot, obscuring the bands of interest.

Possible Causes and Solutions:

  • Inadequate Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.[2][14]

    • Troubleshooting: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., 5% BSA).[3][14] Ensure the membrane is fully submerged and agitated during blocking.

  • Antibody Concentration Too High: Excess primary or secondary antibody can lead to high background.[1][2]

    • Troubleshooting: Reduce the concentration of your antibodies. Refer to the antibody titration you performed (see Q1).

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies.[2][11]

    • Troubleshooting: Increase the number and duration of your wash steps. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST).[2][6]

Q3: My bands appear smeared or streaky.

Possible Causes and Solutions:

  • Sample Overload: Loading too much protein can cause streaking.[4][11]

    • Troubleshooting: Reduce the amount of protein loaded per lane. Typically, 30 µg of protein per lane provides well-separated bands.[4]

  • Sample Degradation: Protein degradation can lead to smearing.[9][11]

    • Troubleshooting: Ensure samples are fresh and have been stored properly. Always include protease inhibitors in your lysis buffer.[9]

  • High Salt Concentration in Sample: Excess salt in the sample can interfere with electrophoresis.

    • Troubleshooting: If you suspect high salt content, consider desalting or dialyzing your samples before loading.[15]

Q4: I am seeing non-specific bands in addition to my target band.

Possible Causes and Solutions:

  • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[2][11]

    • Troubleshooting: Use a more specific antibody. Check the antibody datasheet for validation data. Optimize the primary antibody concentration, as higher concentrations can increase non-specific binding.[2]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.

    • Troubleshooting: Ensure you are using a secondary antibody that is specific for the host species of your primary antibody. Consider using a pre-adsorbed secondary antibody.

Experimental Protocols

Protocol: Western Blot Analysis of mTOR Pathway Inhibition by this compound
  • Cell Culture and Treatment:

    • Plate cells (e.g., NIH/3T3) and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound (e.g., 10 nM) for 1 hour prior to stimulation.[16]

    • Stimulate cells with a growth factor (e.g., serum) for the appropriate time to activate the mTOR pathway.

  • Sample Preparation (Lysis):

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein (e.g., 30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.[2]

  • Immunoblotting:

    • Block the membrane for 1-2 hours at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[5][14]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K, anti-total-S6K) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[3][7]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a digital imager or film.

Data Presentation

Table 1: Hypothetical Densitometry Analysis of mTOR Pathway Proteins

Treatment GroupPhospho-S6K (Thr389) (Relative Densitometry Units)Total S6K (Relative Densitometry Units)Phospho-4E-BP1 (Thr37/46) (Relative Densitometry Units)Total 4E-BP1 (Relative Densitometry Units)
Vehicle Control1.001.021.000.98
This compound (10 nM)0.150.990.211.01
This compound (50 nM)0.051.010.080.99

Visualizations

Signaling Pathway

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Rapamycin This compound Rapamycin->mTORC1 inhibits pS6K1 p-S6K1 S6K1->pS6K1 Translation Protein Synthesis pS6K1->Translation pfourEBP1 p-4E-BP1 fourEBP1->pfourEBP1 pfourEBP1->Translation

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow

WB_Troubleshooting Start Start: Weak or No Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer TransferOK Transfer OK CheckTransfer->TransferOK Yes TransferFail Transfer Failed CheckTransfer->TransferFail No CheckAntibody Antibody Titration TransferOK->CheckAntibody OptimizeTransfer Optimize Transfer Protocol TransferFail->OptimizeTransfer OptimizeTransfer->Start IncreaseProtein Increase Protein Load CheckAntibody->IncreaseProtein CheckSamplePrep Review Sample Prep (Add Phosphatase Inhibitors) IncreaseProtein->CheckSamplePrep UseSensitiveSubstrate Use High-Sensitivity Substrate CheckSamplePrep->UseSensitiveSubstrate Result Improved Signal UseSensitiveSubstrate->Result

Caption: Troubleshooting workflow for weak or no signal in a Western blot experiment.

References

common problems and side effects with 42-(2-Tetrazolyl)rapamycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 42-(2-Tetrazolyl)rapamycin, a derivative of rapamycin (B549165). The information provided is based on the well-documented characteristics of rapamycin and its analogs (rapalogs) and is intended to serve as a comprehensive guide for this class of mTOR inhibitors.

General Introduction

This compound, as a derivative of rapamycin, is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[1][3][4] Like other rapalogs, this compound is expected to form a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][4] While potent, experiments with this class of compounds can present challenges, from solubility issues to complex biological responses. This guide aims to address common problems and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is presumed to act similarly to rapamycin, which is a highly specific allosteric inhibitor of mTORC1.[1] It first binds to the intracellular receptor FKBP12. This drug/receptor complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing it from interacting with its downstream targets and thereby inhibiting mTORC1 signaling.[4] While rapamycin is a selective inhibitor of mTORC1, prolonged treatment can also disrupt the assembly and signaling of mTOR Complex 2 (mTORC2).[5]

Q2: I am observing inconsistent results in my cell culture experiments. What could be the cause?

A2: Inconsistent results with rapamycin and its analogs can stem from several factors. A primary issue is the compound's poor aqueous solubility and stability.[6][7] Rapamycin is highly lipophilic and can precipitate when diluted into aqueous buffers or cell culture media, leading to a lower effective concentration.[6] Degradation in aqueous solutions can also contribute to variability.[6] It is crucial to ensure proper solubilization and handling of the compound.

Q3: Are there known off-target effects I should be aware of?

A3: While rapamycin is known for its specificity to mTOR, some effects can be considered "off-target" in a specific experimental context. For instance, while the primary target is mTORC1, chronic exposure can lead to the inhibition of mTORC2, which can affect different cellular processes like cell survival and metabolism.[5] Additionally, the inhibition of mTORC1 can lead to feedback activation of other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which can complicate the interpretation of results.[2][4]

Q4: What are the potential metabolic side effects observed with rapamycin analogs in in vivo studies?

A4: In preclinical and clinical studies, rapamycin has been associated with metabolic side effects, including hyperglycemia, insulin (B600854) resistance, and hyperlipidemia.[8] These effects are thought to be mediated, in part, by the disruption of mTORC2 signaling, which plays a role in glucose homeostasis.[5][8] The duration of treatment can also influence the metabolic outcome, with short-term and long-term administration sometimes producing different effects.[1][8]

Troubleshooting Guide

Problem 1: Compound Precipitation in Aqueous Media

  • Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

  • Answer: This is a common issue due to the low water solubility of rapamycin and its derivatives.[6][7]

    • Solution 1: Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound stock can enhance solubility.[6]

    • Solution 2: Modify the mixing procedure: Instead of adding the small volume of concentrated stock to the large volume of medium, try adding the medium to the tube containing the stock solution and vortexing immediately to facilitate rapid mixing.[6]

    • Solution 3: Perform serial dilutions: For high dilutions, a serial dilution in the cell culture medium can prevent a sudden, drastic change in solvent polarity.[6]

    • Solution 4: Use a gentle solubilization technique: Brief sonication can help redissolve small precipitates, but avoid prolonged sonication, which can generate heat and degrade the compound.[6]

Problem 2: Variability in Experimental Readouts

  • Question: I'm seeing significant well-to-well or experiment-to-experiment variability in my cell viability/proliferation assays. What could be the issue?

  • Answer: Besides compound stability, other factors can contribute to variability.

    • Solution 1: Ensure homogenous cell seeding: Uneven cell distribution in multi-well plates can lead to significant variations. Ensure your cell suspension is homogenous before and during plating.

    • Solution 2: Control for edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outer wells for experimental samples or filling them with sterile PBS or medium to minimize evaporation.

    • Solution 3: Monitor DMSO concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and below the tolerance level of your cell line (typically <0.5%).

Problem 3: Unexpected Activation of Other Signaling Pathways

  • Question: I've confirmed mTORC1 inhibition, but I'm also seeing an increase in Akt phosphorylation. Why is this happening?

  • Answer: This is a known feedback mechanism.

    • Explanation: mTORC1/S6K1 signaling normally mediates a negative feedback loop that inhibits the PI3K/Akt pathway.[1] When you inhibit mTORC1 with a rapamycin analog, this feedback is released, leading to increased PI3K signaling and subsequent Akt activation.[1]

    • Experimental Consideration: When analyzing the effects of this compound, it is important to probe key nodes of related signaling pathways to get a complete picture of the cellular response.

Quantitative Data Summary

Table 1: Common Side Effects Associated with Rapamycin and its Analogs in Preclinical and Clinical Studies

Side Effect CategorySpecific ManifestationIncidence/ObservationReference
Metabolic DyslipidemiaObserved in ~52% of patients in a study of kidney transplant recipients.[9][9]
Hyperglycemia/Insulin ResistanceCan be induced in a dose-dependent manner in rodents; may be transient or dependent on treatment duration.[8][10][8][10]
Hematologic Cytopenia (e.g., thrombocytopenia)Occurred in ~36% of patients in one study.[9] Considered a serious side effect.[1][1][9]
Dermatologic AcneReported in ~29% of patients.[9][9]
Oral UlcersObserved in ~14% of patients and can be difficult to manage.[9][9]
Renal ProteinuriaNoted in ~23% of patients in a cohort study.[9][9]
NephrotoxicityA potential side effect, though rapamycin is sometimes used to preserve kidney graft function.[1][9][1][9]
General Peripheral EdemaOccurred in ~37% of patients in one study.[9][9]
Impaired Wound HealingA known complication.[1][1]

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay Using a Resazurin-Based Reagent

This protocol outlines a general method for assessing the effect of this compound on the proliferation of a cancer cell line.

1. Materials:

  • Cancer cell line of interest (e.g., Ca9-22 oral cancer cells)[11]
  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
  • This compound
  • DMSO (cell culture grade)
  • Phosphate-buffered saline (PBS)
  • Trypsin-EDTA
  • 96-well clear-bottom black plates
  • Resazurin-based cell viability reagent
  • Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)

2. Procedure:

3. Data Analysis:

  • Subtract the average fluorescence of the "no-cell" control wells from all other readings.
  • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control.
  • Plot the percentage of cell viability versus the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/TSC2 Akt->TSC1_2 Akt_pS473 Akt (pS473) Cell Survival Akt->Akt_pS473 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt pS473 Rapamycin This compound (Rapalog) Rapamycin->mTORC1 S6K1->PI3K Negative Feedback ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow Start Start: Hypothesis CellCulture 1. Cell Culture (Seed 96-well plates) Start->CellCulture CompoundPrep 2. Compound Preparation (Serial Dilution) Treatment 3. Cell Treatment (24-72h incubation) CellCulture->Treatment CompoundPrep->Treatment Assay 4. Add Viability Reagent (e.g., Resazurin) Treatment->Assay Measurement 5. Measure Signal (Fluorescence) Assay->Measurement Analysis 6. Data Analysis (Normalize, Plot, IC50) Measurement->Analysis Conclusion End: Conclusion Analysis->Conclusion

Caption: General experimental workflow for a cell-based proliferation assay.

References

preventing degradation of 42-(2-Tetrazolyl)rapamycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for handling and utilizing 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog and a specific mTOR inhibitor, to prevent its degradation in solution during experimental procedures.[1] Given that this compound is a derivative of rapamycin (also known as sirolimus), its stability profile is largely governed by the core macrolide structure. The information presented here leverages established knowledge on rapamycin stability to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A: The degradation of rapamycin and its analogs in solution is primarily influenced by several factors:

  • pH: The macrolide structure is susceptible to hydrolysis, particularly under basic conditions.[2][3] Highly basic solutions can reduce the half-life of rapamycin by several orders of magnitude.[2][3] Acidic conditions (e.g., pH 3.5) can also promote degradation.[4]

  • Oxidation: Rapamycin can undergo autoxidation, especially in the presence of oxygen and free radical initiators.[5][6][7] This process can be accelerated in amorphous solid states or in certain solvents.[7]

  • Solvent Composition: The choice of solvent significantly impacts stability. While soluble in organic solvents like DMSO and ethanol, dilution into aqueous media can lead to precipitation and degradation.[8] Alcohol-based solvents may promote degradation due to their basic nature.[4]

  • Temperature and Light: Elevated temperatures accelerate the rate of all chemical degradation pathways. Exposure to light can also contribute to degradation, although this is generally a lesser concern than pH and oxidation.

  • Isomerization: In solution, rapamycin and its derivatives can exist as an equilibrium of different isomers, which may have different activity levels.[9]

Q2: What is the recommended solvent and storage procedure for this compound stock solutions?

A: For optimal stability, this compound stock solutions should be prepared in a high-purity, anhydrous organic solvent such as DMSO or absolute ethanol. After preparation, it is crucial to:

  • Aliquot: Divide the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][10]

  • Store at Low Temperatures: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][10]

  • Protect from Air: While not always necessary for short-term storage in a sealed vial, for ultimate stability against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen.

Q3: My this compound precipitated when I diluted it in my aqueous cell culture medium. What happened and how can I fix it?

A: This is a common issue due to the low aqueous solubility of rapamycin and its analogs (approximately 2.6 µg/mL).[8][11] Precipitation occurs when a concentrated organic stock is diluted into an aqueous buffer. To prevent this:

  • Pre-warm the medium: Warming the aqueous medium to 37°C can enhance solubility.[8]

  • Modify the mixing procedure: Instead of adding the small volume of drug stock to the large volume of media, try adding the media to the tube containing the drug stock and vortexing immediately.[8]

  • Perform serial dilutions: A stepwise dilution in the final aqueous medium can prevent a sudden, drastic change in solvent polarity.[8]

  • Use a solubilizing agent: For some applications, the use of surfactants or other solubilizing agents may be considered, though their effect on the experiment must be validated.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to compound degradation?

A: Yes, inconsistent biological activity is a strong indicator of compound instability.[8] Degradation in aqueous cell culture media can lead to a lower effective concentration of the active compound. To ensure consistency, prepare fresh working solutions from a frozen stock for each experiment and minimize the time the compound spends in aqueous media before being added to cells.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of purity in working solution (HPLC analysis) Hydrolysis: The pH of your aqueous buffer is too high (basic) or too low (acidic).Maintain the pH of the solution in a slightly acidic to neutral range (optimal around pH 4.5-7).[4] Use a well-buffered system.
Oxidation: Dissolved oxygen in the solvent is reacting with the compound.Use degassed solvents for preparation. Consider adding an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) during purification or for formulation, if compatible with your experiment.[12]
Precipitation in aqueous media Low aqueous solubility: The compound is crashing out of solution upon dilution from an organic stock.Pre-warm the aqueous medium to 37°C.[8] Add the medium to the drug stock and vortex immediately.[8] Perform serial dilutions.[8] Brief sonication may help redissolve minor precipitates.[8]
Inconsistent or reduced biological activity Degradation in media: The compound is degrading over the time course of the experiment in the aqueous cell culture medium.Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of the compound in the medium before adding to cells. Confirm the stability of the compound in your specific medium over the experiment's duration.
Freeze-thaw cycles: Repeated freezing and thawing of the stock solution has led to degradation.Aliquot stock solutions into single-use volumes to avoid repeated temperature cycles.[1][10]

Quantitative Data Summary

The stability of rapamycin and its analogs is highly dependent on the solution environment. The following tables summarize key quantitative data from studies on rapamycin.

Table 1: Effect of pH and Buffer Concentration on Rapamycin Half-Life in 30/70 (v/v) Acetonitrile (B52724)/Water

Apparent pHBuffer (Ammonium Acetate)Half-Life (t½)
7.3237 mM~200 hours
7.323.7 mM~890 hours
12.2NaOHHalf-life reduced by 3 orders of magnitude compared to pH 7.3
Data derived from studies on rapamycin degradation kinetics.[2][3][13]

Table 2: General Stability of Rapamycin Analogs in Different Conditions

ConditionObservationRecommendation
Aqueous Solution (pH 7.3) Significant degradation over time.[2]Use buffered solutions and prepare fresh.
Organic Solvents (e.g., Acetonitrile) Reasonably stable under ambient conditions.[7]Use as a solvent for stock solutions.
Presence of Azoinitiator (e.g., V-70) Rapid autoxidation (7% degradation in 9 hours).[7]Avoid sources of free radicals.
Amorphous Solid State (in air, 30°C) Surprisingly rapid autoxidation (7% degradation in 46 hours).[7]Store the solid compound under inert gas, protected from humidity.

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Buffer by HPLC

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.

1. Materials:

  • This compound solid

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

  • Incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare the Test Solution: Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final working concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (typically <0.5%) to minimize its effect.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution. Dilute it with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This serves as the baseline measurement.

  • Incubation: Place the remaining test solution in a controlled environment (e.g., an incubator at 37°C). Protect it from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Prepare and analyze them by HPLC as described in step 3.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed) is typically effective. For example, start with 50:50 acetonitrile/water and ramp up to 95:5 acetonitrile/water.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at the λmax of the triene chromophore (approx. 278 nm) or Mass Spectrometry for higher specificity.

  • Data Analysis:

    • For each time point, calculate the peak area of the parent this compound peak.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

Key Degradation Pathways of the Rapamycin Core

The primary degradation pathways for the rapamycin macrolide ring involve hydrolysis and isomerization.

Rapamycin Rapamycin Core Structure (Lactone Ring Intact) Secorapamycin Secorapamycin (Ring-Opened Isomer) Rapamycin->Secorapamycin Isomerization (Base Catalyzed) HydroxyAcid Hydroxy Acid (Hydrolysis Product) Rapamycin->HydroxyAcid Lactone Hydrolysis (Base Catalyzed) FurtherDeg Further Degradation Products Secorapamycin->FurtherDeg HydroxyAcid->FurtherDeg

Caption: Primary base-catalyzed degradation pathways of rapamycin.

Experimental Workflow for Stability Assessment

A logical workflow is critical for obtaining reliable stability data.

cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (in Anhydrous DMSO) B Prepare Test Solution (in Aqueous Buffer) A->B C T=0 Analysis (Baseline HPLC) B->C D Incubate at 37°C B->D F Calculate % Remaining vs. Time C->F E Time-Point Analysis (HPLC at T=x) D->E Withdraw Aliquots E->F GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Protein Synthesis, Cell Growth mTORC1->Downstream + Rapa This compound Rapa->mTORC1 Inhibition

References

Technical Support Center: Improving the Bioavailability of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on enhancing the bioavailability of this promising rapamycin (B549165) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a prodrug of a rapamycin analog that acts as a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] Like its parent compound, rapamycin, it is expected to have poor aqueous solubility and low oral bioavailability, which can lead to high inter-individual variability and suboptimal therapeutic efficacy.[4][5] Enhancing its bioavailability is crucial for consistent and effective in vivo studies.

Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble compounds like this compound?

The main strategies focus on increasing the compound's solubility and dissolution rate in the gastrointestinal tract. These include:

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common approaches include solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanocrystals.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a hydrophilic polymer matrix in its amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.

  • Prodrug Approach: this compound is itself a prodrug, which is a chemically modified version of an active drug. This strategy is often used to improve properties like solubility and permeability.

Q3: How does this compound inhibit the mTOR pathway?

This compound, like other rapamycin analogs, is expected to exert its effect by first forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[6] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by rapamycin and its analogs.

graph mTOR_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, labelloc="t", label="mTOR Signaling Pathway Inhibition by Rapamycin Analogs"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC_Complex [label="TSC1/TSC2\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Rheb_GDP [label="Rheb-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb_GTP [label="Rheb-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; _4E_BP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis,\nCell Growth,\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy_Inhibition [label="Autophagy\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rapamycin_Analog [label="this compound\n+ FKBP12", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTK [label="binds"]; RTK -> PI3K [label="activates"]; PI3K -> PIP3 [label="converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [label="recruits"]; PDK1 -> Akt [label="phosphorylates\n(activates)"]; Akt -> TSC_Complex [label="inhibits", arrowhead="tee"]; TSC_Complex -> Rheb_GTP [label="promotes hydrolysis to Rheb-GDP", arrowhead="tee"]; Rheb_GDP -> Rheb_GTP [label="GTP loading"]; Rheb_GTP -> mTORC1 [label="activates"]; mTORC1 -> S6K1 [label="phosphorylates"]; mTORC1 -> _4E_BP1 [label="phosphorylates"]; S6K1 -> Protein_Synthesis [label="promotes"]; _4E_BP1 -> Protein_Synthesis [label="promotes (by releasing eIF4E)"]; mTORC1 -> Autophagy_Inhibition [label="leads to"]; Rapamycin_Analog -> mTORC1 [label="inhibits", arrowhead="tee", color="#EA4335", style=dashed, len=1.5]; }

Caption: mTOR signaling pathway and inhibition point.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of this compound.

Issue 1: Poor Solubility and Precipitation During Formulation

Problem: You observe precipitation or incomplete dissolution of this compound when preparing solutions for your experiments.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent This compound is highly soluble in DMSO (≥ 130 mg/mL).[1][3] For aqueous-based experiments, prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer or media.A clear, homogenous stock solution is formed.
"Salting Out" Effect When diluting the DMSO stock into an aqueous medium, add the aqueous solution to the DMSO stock slowly while vortexing. This gradual change in solvent polarity can prevent precipitation.The final working solution remains clear without visible precipitates.
Concentration Exceeds Solubility Limit Even with a co-solvent like DMSO, the final concentration in the aqueous medium may exceed the solubility limit. Try preparing a serial dilution to reach the desired final concentration.A lower, but soluble, concentration is achieved for your experiment.
Temperature Effects Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.Enhanced dissolution and reduced precipitation.
Issue 2: Inconsistent Results in Cell-Based Assays

Problem: You observe high variability or a lack of expected activity of this compound in your cell culture experiments.

Possible Cause Troubleshooting Step Expected Outcome
Precipitation in Culture Medium After preparing the final working solution, centrifuge it at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiment. This removes any micro-precipitates that may not be visible.More consistent and reproducible results in your assays.
Degradation in Aqueous Solution Rapamycin and its analogs can be unstable in aqueous solutions over time. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.Increased confidence in the effective concentration of the compound being tested.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. If possible, perform initial experiments in serum-free media or reduce the serum concentration to assess its impact.A more accurate determination of the compound's intrinsic activity.
Incorrect Final Concentration Verify all calculations for dilutions from the stock solution. Ensure accurate pipetting, especially for small volumes.The intended concentration of the compound is being used in the experiment.
Issue 3: Low and Variable Bioavailability in Animal Studies

Problem: Pharmacokinetic studies show low and inconsistent plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Step Expected Outcome
Poor Dissolution in GI Tract Formulate the compound as nanoparticles or an amorphous solid dispersion to increase its dissolution rate. See the Experimental Protocols section for general guidance.Improved oral absorption and higher plasma concentrations.
First-Pass Metabolism Rapamycin is a known substrate for CYP3A4 enzymes in the gut wall and liver. While specific data for the tetrazolyl analog is unavailable, this is a likely cause of low bioavailability. Co-administration with a CYP3A4 inhibitor (e.g., ketoconazole, grapefruit juice) can be explored in preclinical models to assess the impact of first-pass metabolism. Note: This is an experimental approach and should be carefully designed and controlled.Increased systemic exposure (AUC) of the compound.
P-glycoprotein (P-gp) Efflux Rapamycin is also a substrate for the P-gp efflux pump, which actively transports the drug out of enterocytes back into the gut lumen. Formulating with excipients that inhibit P-gp can be investigated.Enhanced absorption and bioavailability.
Inadequate Formulation Stability Ensure the prepared formulation (e.g., nanoparticle suspension, solid dispersion) is stable under storage conditions and in simulated gastric and intestinal fluids.The formulation delivers the drug in its most absorbable form to the site of absorption.

Data on Bioavailability Enhancement of Rapamycin (Sirolimus)

Formulation Strategy Delivery System Key Findings Fold Increase in Bioavailability (Approx.) Reference
Nanoparticles Micellar Nanoparticles ("Rapatar")Increased aqueous solubility and absorption.~12% absolute bioavailability compared to undetectable levels for unformulated rapamycin.[5][7]
Nanoparticles Liposomes (Interstitial Injection)Significantly higher drug concentration in whole blood compared to oral administration.31.7-fold higher relative bioavailability (Fisi/Fp.o.).[8]
Solid Dispersions Not specifiedGenerally improves dissolution rate and bioavailability of poorly soluble drugs.Varies depending on the polymer and drug loading.General principle
Prodrug Rapamycin-28-N,N-dimethylglycinateServed as a slow-release delivery system for rapamycin.Not directly a measure of oral bioavailability, but demonstrates sustained plasma levels.[9]

Experimental Protocols

The following are generalized protocols for common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound. These should be optimized for the specific compound.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This method is adapted from protocols used for rapamycin.

  • Preparation of Lipid and Aqueous Phases:

    • Dissolve this compound and a solid lipid (e.g., Compritol® 888 ATO) in a suitable organic solvent (e.g., acetone).

    • Prepare an aqueous phase containing a surfactant (e.g., Polysorbate 80) and a co-surfactant (e.g., soy lecithin).

  • Emulsification:

    • Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid.

    • Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet.

graph Experimental_Workflow_SLN { graph [rankdir="LR", fontname="Arial", fontsize=12, labelloc="t", label="Workflow for SLN Preparation"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Phases [label="Prepare Lipid and\nAqueous Phases", fillcolor="#F1F3F4", fontcolor="#202124"]; Emulsify [label="High-Speed\nEmulsification", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="High-Pressure\nHomogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cooling and\nNanoparticle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="Characterization\n(Size, PDI, EE%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Phases; Prepare_Phases -> Emulsify; Emulsify -> Homogenize; Homogenize -> Cool; Cool -> Characterize; Characterize -> End; }

Caption: General workflow for SLN preparation.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation
  • Solution Preparation:

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to prevent phase separation and crystallization.

  • Drying and Milling:

    • Dry the resulting solid film under vacuum to remove any residual solvent.

    • Mill the dried solid dispersion into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline drug.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for your specific experimental needs and safety guidelines. The solubility and stability of this compound in various solvents and with different excipients should be experimentally determined.

References

Validation & Comparative

42-(2-Tetrazolyl)rapamycin vs. Rapamycin: A Comparative Guide to mTOR Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mTOR inhibition efficacy of the synthetic rapamycin (B549165) analog, 42-(2-Tetrazolyl)rapamycin, and its parent compound, rapamycin. While direct, peer-reviewed comparative studies on this compound are limited, this document synthesizes available information, including data on closely related analogs, to offer a comprehensive overview for research and development purposes.

Introduction

Rapamycin is a macrolide compound that has been a cornerstone in the study of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2] Its clinical applications as an immunosuppressant and anti-cancer agent have spurred the development of numerous analogs, known as rapalogs, with potentially improved pharmacokinetic profiles and therapeutic indices. This compound, also known as Zotarolimus (ABT-578), is one such analog, developed with the goal of modifying the properties of the parent molecule.[3][4]

This guide will delve into the available data on the mTOR inhibition efficacy of these compounds, present the experimental methodologies used for their evaluation, and visualize the key signaling pathways and experimental workflows.

Quantitative Comparison of mTOR Inhibition

Direct comparative in vitro mTOR inhibition data (e.g., IC50 values) for this compound against rapamycin is not extensively available in peer-reviewed literature. However, data for other well-characterized rapamycin analogs, such as everolimus, can provide a benchmark for the expected potency of first-generation mTOR inhibitors. The primary mechanism of action for rapamycin and its analogs is through the formation of a complex with the intracellular protein FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[1][5]

Below is a summary of available inhibitory concentrations for rapamycin and its analogs. It is important to note that the inhibitory activity of Zotarolimus is often characterized by its binding affinity to FKBP-12, a prerequisite for mTORC1 inhibition.

CompoundTargetAssay TypeIC50 (nM)Reference
Rapamycin mTORC1 (in vivo)IL-2-induced S6K activation in T cells0.05[6]
Zotarolimus (ABT-578) FKBP-12Binding Assay2.8[7]
Everolimus (RAD001) FKBP12Cell-free assay1.6 - 2.4[7][8]
PP242 (Second Gen) mTORCell-free kinase assay8[][10]
Torin 1 (Second Gen) mTORC1/mTORC2In vitro kinase assay2 - 10[10]
AZD8055 (Second Gen) mTORCell-free kinase assay0.8[7]

Note: Second-generation mTOR inhibitors are included for context, as they represent a different class of ATP-competitive inhibitors that target the mTOR kinase domain directly and inhibit both mTORC1 and mTORC2.[11]

mTOR Signaling Pathway and Inhibition Mechanism

The mTOR signaling pathway is a complex network that responds to various upstream signals such as growth factors, nutrients, and cellular energy levels. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin and its analogs primarily inhibit mTORC1.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Rapamycin Rapamycin / Analogs Rapamycin->mTORC1 FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 FKBP12->mTORC1 mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton

Caption: The mTOR signaling pathway and the mechanism of inhibition by rapamycin and its analogs.

Experimental Protocols

The efficacy of mTOR inhibitors is typically assessed through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against mTOR kinase activity.

Materials:

  • Recombinant active mTOR protein.

  • Inactive p70S6K protein (substrate).

  • Kinase reaction buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2).

  • ATP solution.

  • Test compounds (Rapamycin, this compound).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the kinase reaction buffer, 250 ng of active mTOR, and 1 µg of inactive S6K protein.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µmol/L.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.

  • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate for visualization.

  • Quantify the band intensities to determine the extent of p70S6K phosphorylation and calculate the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (mTOR, Substrate, Buffer) Start->Prepare_Reagents Add_Inhibitor Add Test Compound (e.g., Rapamycin) Prepare_Reagents->Add_Inhibitor Start_Reaction Initiate with ATP Add_Inhibitor->Start_Reaction Incubate Incubate (30°C, 30 min) Start_Reaction->Incubate Stop_Reaction Stop Reaction (SDS Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE & Western Blot Stop_Reaction->SDS_PAGE Analyze Analyze Phosphorylation & Calculate IC50 SDS_PAGE->Analyze End End Analyze->End

References

A Comparative Guide to mTOR Inhibitors: 42-(2-Tetrazolyl)rapamycin vs. Torin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism. Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two mTOR inhibitors: 42-(2-Tetrazolyl)rapamycin, a derivative of the first-generation inhibitor rapamycin, and Torin-2, a second-generation ATP-competitive mTOR kinase inhibitor.

Executive Summary

This guide delves into the distinct mechanisms of action, potency, and selectivity of this compound and Torin-2. While this compound is a semi-synthetic analog of rapamycin, suggesting an allosteric mechanism of mTORC1 inhibition, publicly available data on its specific potency and selectivity are limited. In contrast, Torin-2 is a well-characterized, potent, and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. This guide compiles available data, outlines experimental protocols for their comparison, and provides visual representations of their interaction with the mTOR signaling pathway.

Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition

The fundamental difference between these two inhibitors lies in their mode of binding to the mTOR kinase.

This compound , as a rapamycin analog, is presumed to function as an allosteric inhibitor.[1] This class of inhibitors, often referred to as "rapalogs," first binds to the intracellular protein FKBP12. The resulting complex then associates with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[2] This action is not a direct inhibition of the kinase's catalytic activity but rather an interference with the complex's function.

Torin-2 is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor.[3] This means it directly binds to the ATP-binding pocket within the kinase domain of mTOR, preventing the phosphorylation of its substrates.[3][4] A key advantage of this mechanism is the inhibition of both mTORC1 and mTORC2 complexes.[3][5][6]

mTOR Signaling Pathway Inhibition

The differential mechanisms of this compound and Torin-2 result in distinct impacts on the mTOR signaling cascade.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 AKT->mTORC1 Rheb Rheb-GTP TSC->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Translation Protein Synthesis (Cell Growth) S6K1->Translation 4EBP1->Translation mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Actin Actin Cytoskeleton (Cell Survival) mTORC2->Actin Rapamycin This compound (Rapalog) Rapamycin->mTORC1 Allosteric Inhibition Torin2 Torin-2 Torin2->mTORC1 ATP-Competitive Inhibition Torin2->mTORC2

Caption: mTOR signaling pathway with points of inhibition.

Potency and Selectivity: A Data-Driven Comparison

A direct quantitative comparison is challenging due to the lack of publicly available experimental data for this compound. However, extensive data exists for Torin-2, showcasing its high potency and selectivity.

InhibitorTarget(s)IC50 / EC50 (in cells)SelectivityReference(s)
This compound Presumed mTORC1Data not availableData not available[1]
Torin-2 mTORC1, mTORC2EC50 = 0.25 nM (for mTORC1)~800-fold greater selectivity for mTOR over PI3K. Also inhibits other PIKK family kinases (ATM, ATR, DNA-PK) at higher concentrations.[3][5][6][7]

Note: The EC50 for Torin-2 reflects its potent inhibition of mTORC1 signaling, as measured by the phosphorylation of its downstream target S6K1.

Experimental Protocols for Comparative Analysis

To empirically compare the performance of this compound and Torin-2, a series of biochemical and cellular assays would be required.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the kinase activity of purified mTOR.

Protocol:

  • Immunoprecipitation of mTOR complexes: Lyse appropriate cells (e.g., HEK293T) and immunoprecipitate mTORC1 and mTORC2 using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).

  • Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 or S6K1) and ATP.

  • Inhibitor Treatment: Add varying concentrations of this compound and Torin-2 to the reaction.

  • Detection: Measure substrate phosphorylation using methods such as ELISA, Western blot, or radioactivity-based assays to determine the IC50 values.[8][9]

Cellular Western Blot Analysis

This method assesses the in-cell activity of the inhibitors by measuring the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., PC3, MCF7) and treat with a range of concentrations of each inhibitor for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1, S6K1, p-AKT (Ser473), AKT, p-4E-BP1, 4E-BP1).

  • Detection and Quantification: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of the inhibitors on protein phosphorylation.[10][11]

Western_Blot_Workflow A Cell Culture & Treatment with mTOR inhibitors B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE (Protein Separation) C->D E Western Blot Transfer to Membrane D->E F Antibody Incubation (Primary & Secondary) E->F G Detection & Imaging F->G H Data Analysis & Quantification G->H

Caption: Experimental workflow for Western blot analysis.

Cell Proliferation Assay

This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of each inhibitor.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a reagent such as MTT, MTS, or a cell counting kit.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[7]

Conclusion

Torin-2 stands out as a highly potent, second-generation mTOR inhibitor with a well-defined ATP-competitive mechanism that targets both mTORC1 and mTORC2. This dual inhibition offers a more comprehensive blockade of the mTOR pathway compared to first-generation inhibitors. While this compound is a structural analog of rapamycin, a thorough, data-supported comparison of its performance against newer inhibitors like Torin-2 is hampered by the current lack of publicly available experimental data. Future studies characterizing the potency, selectivity, and cellular effects of this compound are necessary to fully assess its therapeutic potential relative to well-established second-generation mTOR inhibitors. Researchers are encouraged to utilize the outlined experimental protocols to conduct direct comparative studies to elucidate the relative advantages of these compounds.

References

A Comparative Guide to Rapamycin Analogs: Specificity and Off-target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

On-Target Specificity: Allosteric Inhibition of mTORC1

Rapamycin (B549165), everolimus (B549166), and temsirolimus (B1684623) share a common mechanism of action. They first bind to the intracellular protein FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1. This inhibition disrupts the interaction of mTORC1 with its substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), thereby impeding downstream signaling pathways that control protein synthesis and cell growth. It is important to note that these rapalogs are highly specific for mTORC1 and do not directly inhibit the kinase activity of mTOR Complex 2 (mTORC2) at therapeutic concentrations.

dot graph mTOR_Pathway { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

// Nodes Growth_Factors [label="Growth Factors, Nutrients", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="p70S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis, Cell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rapalogs [label="Rapamycin / Everolimus / Temsirolimus\n+ FKBP12", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> PI3K_AKT; PI3K_AKT -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [arrowhead=tee]; Rapalogs -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed];

// Graph attributes graph [bgcolor="#FFFFFF"]; } enddot Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of rapalogs.

Comparative Analysis of Off-Target Effects

While all three rapalogs primarily target mTORC1, subtle structural differences lead to variations in their pharmacokinetic properties and off-target effects. These differences can have significant implications for their clinical utility and side-effect profiles.

A key differentiator among these rapalogs is their impact on cellular systems beyond the canonical mTOR pathway. A notable study employing chemical proteomics has revealed that everolimus elicits a distinct cellular response compared to rapamycin and temsirolimus. This research indicates that everolimus uniquely affects the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation.[] This finding suggests that the off-target profile of everolimus may be broader than that of the other two rapalogs, potentially contributing to both its therapeutic efficacy and its unique side-effect profile.

FeatureRapamycin (Sirolimus)Everolimus (RAD001)Temsirolimus (CCI-779)
Primary Target mTORC1mTORC1mTORC1
Known Off-Target Effects Potential for mTOR-independent effects.[2]Affects the ubiquitin-proteasome system.[]Prodrug of rapamycin, off-target profile largely similar to rapamycin.
Bioavailability ~14%~16%Administered intravenously.
Half-life ~62 hours~30 hours~17 hours (as sirolimus)
Clinical Applications Immunosuppression, LymphangioleiomyomatosisCancer (renal, breast, neuroendocrine), Immunosuppression, Tuberous Sclerosis ComplexCancer (renal cell carcinoma)

Table 1: Comparative overview of Rapamycin, Everolimus, and Temsirolimus.

Experimental Data Summary

Assay TypeCell LineIC50 / EC50 (Rapamycin)IC50 / EC50 (Everolimus)IC50 / EC50 (Temsirolimus)Reference
Cell Proliferation MCF-7 (Breast Cancer)Correlates with everolimus IC50Varies by sub-lineNot reported[3]
mTORC1 Kinase Activity HEK293 cells~0.1 nM (for mTOR inhibition)Not directly comparedNot directly compared[4]
pS6K Phosphorylation Various Cancer Cell Lines< 1 nM to ~100 nMVaries by cell lineVaries by cell line[4]

Table 2: Summary of in vitro inhibitory concentrations. Note: IC50/EC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Western Blotting for mTORC1 Signaling

This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1, such as S6K1 and 4E-BP1, as a measure of mTORC1 activity.

Western_Blot_Workflow

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Signal Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the rapalogs for the desired time period.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a luminometer.

Immunoprecipitation-Kinase Assay for mTORC1

This assay directly measures the kinase activity of immunoprecipitated mTORC1.[5]

Materials:

  • CHAPS lysis buffer

  • Anti-mTOR or anti-Raptor antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Recombinant inactive S6K1 or 4E-BP1 as substrate

  • [γ-³²P]ATP

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 using an anti-mTOR or anti-Raptor antibody coupled to protein A/G beads.

  • Washing: Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the substrate and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS sample buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

Conclusion

Rapamycin, everolimus, and temsirolimus are potent and specific allosteric inhibitors of mTORC1. While they share a common primary target, emerging evidence, particularly from chemical proteomics studies, suggests that their off-target effects can differ. Everolimus, for instance, has been shown to uniquely impact the ubiquitin-proteasome system. These differences, along with their distinct pharmacokinetic profiles, likely contribute to their varied clinical applications and side-effect profiles. Further head-to-head comparative studies, including comprehensive kinome-wide screening and unbiased proteomics, are needed to fully elucidate the distinct molecular mechanisms of these important therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative analyses.

References

A Researcher's Guide to Control Experiments for 42-(2-Tetrazolyl)rapamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of 42-(2-Tetrazolyl)rapamycin, a crucial analog of rapamycin (B549165), rigorous experimental design with appropriate controls is paramount. This guide provides a comparative framework for evaluating the efficacy and specificity of this compound, with a focus on its role as a selective inhibitor of the mammalian target of rapamycin (mTOR).

Mechanism of Action and Comparative Landscape

This compound is a "rapalog," a class of semi-synthetic derivatives of rapamycin designed to improve pharmacokinetic properties such as solubility and stability.[1][2] Like its parent compound, it is expected to exert its biological effects by first forming a complex with the FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to allosteric inhibition of the mTOR Complex 1 (mTORC1).[1][3]

mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism.[4] It exists in two distinct complexes: mTORC1 and mTORC2.[3] While rapamycin and its analogs are potent inhibitors of mTORC1, chronic exposure can also lead to the disruption of mTORC2, which may cause undesirable side effects such as glucose intolerance.[3][5] Therefore, a key aspect of evaluating this compound is to characterize its relative selectivity for mTORC1 over mTORC2.

Comparative Performance Data

The following table summarizes key performance indicators for mTOR inhibitors. While specific quantitative data for this compound is proprietary or not widely published, this table provides a template for its characterization against well-established alternatives. The values for rapamycin and other rapalogs are representative and can vary depending on the cell line and experimental conditions.

Compound Target IC₅₀ (nM) for Proliferation Effect on p-S6K (mTORC1) Effect on p-AKT (S473) (mTORC2) Key Features
Vehicle Control (e.g., DMSO) N/ANo effectNo inhibitionNo inhibitionBaseline for comparison
Rapamycin mTORC11-20Strong inhibitionInhibition with chronic exposureParent compound, well-characterized
This compound mTORC1To be determinedExpected strong inhibitionTo be determinedImproved physicochemical properties
Everolimus (RAD001) mTORC11-20Strong inhibitionInhibition with chronic exposureRapalog with improved pharmacokinetics
Temsirolimus (CCI-779) mTORC11-20Strong inhibitionInhibition with chronic exposureRapalog with improved pharmacokinetics
Torin 1 (Pan-mTOR inhibitor) mTORC1/mTORC25-50Strong inhibitionStrong inhibitionDual inhibitor, serves as a control for mTORC2 inhibition

Experimental Protocols

To ensure robust and reproducible data, the following detailed experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, rapamycin (positive control), and vehicle (negative control) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Western Blotting for mTOR Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: After treatment with the compounds for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Experimental Design and Biological Pathways

To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 p-4E-BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 Cytoskeleton Cytoskeletal Organization AKT_pS473->Cytoskeleton Rapamycin_FKBP12 This compound + FKBP12 Rapamycin_FKBP12->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cancer Cell Line Treatment Treatment Groups Start->Treatment Vehicle Vehicle (e.g., DMSO) Treatment->Vehicle Rapamycin Rapamycin (Positive Control) Treatment->Rapamycin Tetrazolyl_Rapamycin This compound Treatment->Tetrazolyl_Rapamycin Pan_mTORi Pan-mTOR Inhibitor (e.g., Torin 1) Treatment->Pan_mTORi Assays Downstream Assays Vehicle->Assays Rapamycin->Assays Tetrazolyl_Rapamycin->Assays Pan_mTORi->Assays Viability Cell Viability Assay (MTT/MTS) Assays->Viability Western Western Blot (p-S6K, p-AKT, etc.) Assays->Western Other Other Functional Assays (e.g., Apoptosis, Autophagy) Assays->Other Analysis Data Analysis and Comparison Viability->Analysis Western->Analysis Other->Analysis

Caption: Experimental workflow for comparing this compound with controls.

By employing these standardized protocols and control experiments, researchers can effectively delineate the therapeutic window and molecular mechanism of this compound, paving the way for its potential clinical applications.

References

A Comparative Analysis of Rapalogs and 42-(2-Tetrazolyl)rapamycin for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mTOR inhibition, the selection of an appropriate compound for preclinical studies is critical for the generation of robust and translatable data. This guide provides a comparative analysis of classical rapalogs—sirolimus, everolimus (B549166), and temsirolimus (B1684623)—and the more recent derivative, 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (B251). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms, pharmacokinetics, and efficacy, supported by available experimental data.

Mechanism of Action: Allosteric Inhibition of mTORC1

Rapamycin and its analogs, collectively known as rapalogs, are allosteric inhibitors of the mTOR (mechanistic Target of Rapamycin) kinase. Their primary mechanism involves forming a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[1][2][3] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to a conformational change that inhibits the function of mTOR Complex 1 (mTORC1).[1][2]

mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its inhibition by rapalogs leads to the dephosphorylation of its downstream effectors, namely the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle in the G1 phase.[1][3] Notably, rapalogs are highly selective for mTORC1, with minimal direct inhibitory effects on mTOR Complex 2 (mTORC2) upon acute exposure.[4] However, prolonged treatment can disrupt mTORC2 assembly and function in some cell types.[4] this compound (zotarolimus) shares this fundamental mechanism of action with other rapalogs.[1][2][3]

Comparative Data

The following tables summarize the available quantitative data for sirolimus (rapamycin), everolimus, temsirolimus, and this compound (zotarolimus). It is important to note that while extensive data is available for the classical rapalogs, systemic pharmacokinetic and direct comparative efficacy data for zotarolimus are less prevalent in publicly available literature, with most of the information on this compound being in the context of its use in drug-eluting stents.

Table 1: Physicochemical and Pharmacokinetic Properties of Rapalogs

PropertySirolimus (Rapamycin)EverolimusTemsirolimusThis compound (Zotarolimus)
Molecular Weight 914.17 g/mol 958.22 g/mol 1030.29 g/mol 966.22 g/mol
Oral Bioavailability ~15% (low and variable)[5]Improved over sirolimus[6]Poor (used intravenously)[7]Data on systemic oral bioavailability not readily available
Half-life Long (~62 hours)[8]Shorter than sirolimus (~30 hours)[9]Temsirolimus: ~17 hours; Active metabolite (sirolimus): ~55 hours[7]Shorter in vivo half-life than sirolimus[10]
Metabolism Primarily by CYP3A4[8]Primarily by CYP3A4[6]Prodrug, converted to sirolimus by CYP3A4[7]Metabolized by CYP3A4
Key Structural Difference from Sirolimus -40-O-(2-hydroxyethyl) derivativeEster prodrug of sirolimusTetrazole substituent at C42 position[]
Lipophilicity HighHigher polarity than sirolimus[9]More water-soluble than sirolimus[7]More lipophilic than sirolimus[10]

Table 2: Comparative Efficacy and Potency

ParameterSirolimus (Rapamycin)EverolimusTemsirolimusThis compound (Zotarolimus)
In Vitro Potency (IC50) Potent, typically in the low nanomolar rangeSimilar potency to sirolimus, low nanomolar rangeSimilar potency to sirolimus, low nanomolar rangeComparable in vitro T-cell proliferation inhibition to sirolimus[12]
mTORC1/mTORC2 Selectivity Highly selective for mTORC1 (acute exposure)[4]Highly selective for mTORC1 (acute exposure)[13]Highly selective for mTORC1 (acute exposure)[13]Assumed to be highly selective for mTORC1
Preclinical Antitumor Activity Broad antitumor activity in various models[5]Broad antitumor activity in various models[6]Broad antitumor activity in various models[14]Primarily evaluated for preventing restenosis in stents[3]

Note: Direct, systemic comparative preclinical studies for zotarolimus are limited. Much of the available data is in the context of drug-eluting stents, which may not be directly translatable to systemic applications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the comparative analysis of rapalogs.

Western Blot Analysis for mTOR Pathway Inhibition

Objective: To determine the inhibitory effect of rapalogs on mTORC1 signaling by assessing the phosphorylation status of downstream targets like S6K and 4E-BP1.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and allow them to adhere overnight. Treat cells with various concentrations of the rapalog (e.g., 0.1 nM to 1 µM) or vehicle control for a specified duration (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the mTORC1 pathway.[15][16]

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of rapalogs on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the rapalog (e.g., 0.01 nM to 10 µM) or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence, absorbance, or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for comparing rapalogs.

mTOR_Signaling_Pathway cluster_inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Rapalogs Rapalogs (Sirolimus, Everolimus, Temsirolimus, Zotarolimus) FKBP12 FKBP12 Rapalogs->FKBP12 FKBP12->mTORC1 Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cell Lines and Rapalogs for Comparison cell_culture Cell Culture and Seeding (e.g., 96-well and 6-well plates) start->cell_culture treatment Treatment with Serial Dilutions of Rapalogs and Vehicle Control cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) (72 hours) treatment->proliferation_assay western_blot Protein Extraction and Western Blot Analysis (2-24 hours) treatment->western_blot ic50 Determine IC50 Values proliferation_assay->ic50 pathway_analysis Analyze mTOR Pathway Inhibition (p-S6K, p-4E-BP1) western_blot->pathway_analysis comparison Comparative Analysis of Potency and Mechanism ic50->comparison pathway_analysis->comparison

References

Validating mTORC1 and mTORC2 Inhibition by 42-(2-Tetrazolyl)rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory activity of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog, against the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. Given the absence of specific published data for this compound, this document outlines the standard experimental approach for its characterization, comparing its expected profile as a rapamycin analog against well-established dual mTORC1/mTORC2 inhibitors.

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1][2] While rapamycin and its analogs (rapalogs) are allosteric inhibitors that primarily target mTORC1, a newer generation of ATP-competitive mTOR inhibitors effectively block the activity of both mTORC1 and mTORC2.[1][3] Validating the specific inhibitory profile of a novel compound like this compound is crucial for understanding its mechanism of action and therapeutic potential.

Comparative Inhibitory Profiles: Rapamycin vs. Dual mTORC1/mTORC2 Inhibitors

To validate the activity of this compound, its effects on key downstream targets of mTORC1 and mTORC2 should be compared with known inhibitors. The following table summarizes the expected outcomes based on the established mechanisms of rapamycin (as a proxy for a rapamycin analog) and dual mTORC1/mTORC2 inhibitors.

Target ProteinFunctionExpected Inhibition by Rapamycin (mTORC1-selective)Expected Inhibition by Dual mTORC1/mTORC2 Inhibitors
p70 S6 Kinase (p70S6K) at Thr389 mTORC1 substrate, regulates protein synthesisStrong InhibitionStrong Inhibition
4E-BP1 at Thr37/46 mTORC1 substrate, regulates translation initiationPartial/Incomplete InhibitionStrong Inhibition
Akt at Ser473 mTORC2 substrate, promotes cell survivalNo direct inhibition; may increase due to feedback loop disruptionStrong Inhibition

Experimental Protocols for Validation

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique to assess the phosphorylation status of mTORC1 and mTORC2 substrates in response to inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, cancer cell lines) and grow to 70-80% confluency. Serum-starve cells overnight, then stimulate with a growth factor (e.g., insulin (B600854) or EGF) in the presence of varying concentrations of this compound, rapamycin (positive control for mTORC1 inhibition), and a dual mTORC1/mTORC2 inhibitor (e.g., Torin-1, positive control for dual inhibition) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p70S6K (Thr389), phospho-4E-BP1 (Thr37/46), and phospho-Akt (Ser473). Also, probe for total p70S6K, 4E-BP1, and Akt as loading controls.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

In Vitro Kinase Assays

To determine the direct inhibitory effect on the kinase activity of mTORC1 and mTORC2, in vitro kinase assays can be performed using immunoprecipitated complexes.

Protocol:

  • Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 and mTORC2 using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).

  • Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase buffer containing a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2) and ATP. Add varying concentrations of the test inhibitor.

  • Analysis: Stop the reaction and analyze substrate phosphorylation by Western blotting or autoradiography if using radiolabeled ATP.

Cell Proliferation Assays

To assess the functional consequences of mTOR inhibition, cell proliferation assays are conducted.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with a range of concentrations of the test compound and control inhibitors.

  • Proliferation Measurement: After a set period (e.g., 72 hours), measure cell viability and proliferation using an MTS or crystal violet assay.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound. Dual mTORC1/mTORC2 inhibitors are expected to have a more potent anti-proliferative effect than rapamycin in many cell lines.[3]

Visualizing mTOR Signaling and Experimental Validation

To better understand the points of intervention and the experimental process, the following diagrams illustrate the mTOR signaling pathway and a typical validation workflow.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Akt Akt mTORC2->Akt Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Protein Synthesis->Proliferation Cell Survival->Proliferation Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Dual Inhibitor Dual Inhibitor Dual Inhibitor->mTORC1 Inhibits Dual Inhibitor->mTORC2 Inhibits

Caption: mTOR Signaling and Points of Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture & Treatment (Test Compound, Rapamycin, Dual Inhibitor) Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (p-S6K, p-4E-BP1, p-Akt) Cell_Lysis->Western_Blot Kinase_Assay In Vitro Kinase Assay (mTORC1 & mTORC2 Activity) Cell_Lysis->Kinase_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Determine Inhibitory Profile of Test Compound Data_Analysis->Conclusion

Caption: Workflow for Validating mTOR Inhibitors.

References

comparing first and second generation mTOR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of First and Second Generation mTOR Inhibitors

Introduction: The Evolution of mTOR Inhibition

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human cancers, making it a prime therapeutic target.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] First-generation mTOR inhibitors, known as rapalogs, are allosteric inhibitors that primarily target mTORC1.[6][7] While clinically effective in certain cancers, their utility is often hampered by a feedback activation of the PI3K/Akt signaling pathway.[6][7] This limitation spurred the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4][6][7] This dual inhibition aims to overcome the resistance mechanisms associated with rapalogs and provide a more comprehensive blockade of mTOR signaling.[7]

Mechanism of Action: A Tale of Two Generations

The fundamental difference between the two generations of mTOR inhibitors lies in their mode of action and their effect on the two mTOR complexes.

First-Generation mTOR Inhibitors (Rapalogs): This class includes rapamycin and its analogs, such as everolimus (B549166) and temsirolimus.[8] These molecules first bind to the intracellular protein FKBP12.[4] The resulting FKBP12-rapalog complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex.[4] This interaction does not directly inhibit the kinase activity of mTOR but rather destabilizes the mTORC1 complex, preventing it from phosphorylating its downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[4][7] Notably, mTORC2 is largely insensitive to acute treatment with rapalogs.[7]

Second-Generation mTOR Inhibitors (mTOR-KIs): In contrast, second-generation inhibitors are ATP-competitive small molecules that directly bind to the kinase domain of mTOR.[4][7] This direct inhibition blocks the catalytic activity of both mTORC1 and mTORC2.[7] By inhibiting mTORC2, these compounds prevent the phosphorylation and activation of Akt, a key survival kinase, thereby mitigating the feedback loop that can limit the efficacy of rapalogs.[7] Some second-generation inhibitors also exhibit dual inhibitory activity against PI3K, further enhancing their anti-tumor potential.[4]

mTOR_pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation First-Gen (Rapalogs) First-Gen (Rapalogs) First-Gen (Rapalogs)->mTORC1 Second-Gen (mTOR-KIs) Second-Gen (mTOR-KIs) Second-Gen (mTOR-KIs)->mTORC1 Second-Gen (mTOR-KIs)->mTORC2 experimental_workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assay cluster_invivo In Vivo Model Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Inhibitor Treatment->Cell Viability Assay (MTT) Western Blot Analysis Western Blot Analysis Inhibitor Treatment->Western Blot Analysis Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Assess Pathway Inhibition Assess Pathway Inhibition Western Blot Analysis->Assess Pathway Inhibition Evaluate Efficacy Evaluate Efficacy Determine IC50->Evaluate Efficacy Assess Pathway Inhibition->Evaluate Efficacy Cell Lysis Cell Lysis Immunoprecipitation (mTORC1/2) Immunoprecipitation (mTORC1/2) Cell Lysis->Immunoprecipitation (mTORC1/2) In Vitro Kinase Assay In Vitro Kinase Assay Immunoprecipitation (mTORC1/2)->In Vitro Kinase Assay Measure Kinase Activity Measure Kinase Activity In Vitro Kinase Assay->Measure Kinase Activity Measure Kinase Activity->Evaluate Efficacy Xenograft Model Xenograft Model Inhibitor Administration Inhibitor Administration Xenograft Model->Inhibitor Administration Tumor Volume Measurement Tumor Volume Measurement Inhibitor Administration->Tumor Volume Measurement Tumor Volume Measurement->Evaluate Efficacy

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established guidelines for the closely related and parent compound, Rapamycin (Sirolimus). It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound, like Rapamycin, should be handled as a hazardous chemical. It is suspected of causing cancer, damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2] Always use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[3] When handling the powdered form, work in a fume hood or a ducted biosafety cabinet to avoid inhalation and dust formation.[1][3]

Disposal of Different Waste Streams

The proper disposal method for this compound waste depends on its form. The following table summarizes the recommended disposal procedures for various types of waste generated during research activities.

Waste TypeRecommended Disposal ProcedureKey Considerations
Unused or Expired Solid Compound Treat as hazardous chemical/medical waste. Place in a clearly labeled, sealed container and contact your institution's EHS for collection and disposal.[4][5]Do not dispose of in regular trash or down the drain.[4][6] Ensure the container is appropriate for solid chemical waste.
Contaminated Labware (e.g., pipette tips, gloves, gowns) Place all contaminated items in a designated hazardous chemical waste container, such as a 5-gallon white pail.[4][6]Keep the waste container closed except when adding waste. The container should be located in the area where the compound is used.[4][6]
Contaminated Sharps (e.g., needles, syringes) Dispose of all sharps in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[4][6]Do not overfill sharps containers. Follow EHS guidelines for the collection of full containers.
Empty Stock Vials/Bottles Triple rinse the empty container with a suitable solvent or copious amounts of water.[4][6] Deface the original label and dispose of the rinsed container in a cardboard box for regular disposal, as per EHS guidance.[4][6]The rinseate should be collected and disposed of as liquid hazardous waste.
Liquid Waste (e.g., solutions, rinseate) Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.Do not mix with other incompatible waste streams. Consult your EHS for specific liquid waste guidelines.
Spill Cleanup Materials Use an appropriate spill kit to absorb the spill. For powdered compound, carefully sweep to avoid dust generation or wet the powder with a suitable solvent before wiping.[6] Collect all contaminated materials and place them in a hazardous waste container.[6]After cleanup, wash the spill area with water.[6] Report any significant spills to your EHS department immediately.

Experimental Protocols for Decontamination

Triple Rinsing of Empty Containers:

  • Select a solvent in which this compound is soluble (e.g., DMSO, ethanol).

  • Add a small amount of the solvent to the empty container, ensuring the entire inner surface is wetted.

  • Securely cap and agitate the container.

  • Decant the rinseate into a designated liquid hazardous waste container.

  • Repeat this process two more times.

  • After the final rinse, allow the container to air dry in a fume hood before disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of waste contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Disposal Containers cluster_3 Final Disposal start Identify Waste Containing This compound is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Solid Waste Pail is_solid->solid_container Yes ehs_pickup Arrange for EHS Waste Collection sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup

Figure 1. Disposal workflow for this compound waste.

References

Personal protective equipment for handling 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 42-(2-Tetrazolyl)rapamycin, a potent rapamycin (B549165) analog prodrug. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.

Hazard Identification and Risk Assessment

  • Potent Immunosuppressant : May suppress the immune system even at low exposure levels.[1][2]

  • Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[3][4][5]

  • Carcinogenicity : Suspected of causing cancer.[2][3][4][5]

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[2][4]

  • Irritant : May cause irritation to the eyes, skin, and mucous membranes.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or other impervious gloves.Prevents skin contact with the potent compound.[2]
Eye Protection Chemical safety glasses, splash goggles, or a full-face shield.Protects eyes from dust particles and splashes.[1][2][3]
Lab Coat A dedicated, buttoned lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory NIOSH/MSHA-approved respirator.Prevents inhalation of the powdered compound.[1]

Operational Plan: Step-by-Step Handling Procedures

These procedures are designed to minimize exposure and prevent contamination during routine laboratory work.

3.1. Receiving and Storage

  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store in a tightly sealed container in a designated, locked freezer (-20°C or -80°C) to maintain stability.[6]

  • Labeling : Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

3.2. Weighing and Aliquoting

  • Designated Area : All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.

  • Weighing : Use dedicated spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.

  • Aliquoting : Prepare stock solutions immediately after weighing to minimize handling of the powder.

3.3. Solution Preparation

  • Solvent : this compound is soluble in DMSO.[7]

  • Procedure : In the fume hood, add the solvent to the weighed compound. Cap the vial and vortex until fully dissolved.

  • Labeling : Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3.4. Experimental Use

  • Containment : All experiments involving the compound should be conducted in a manner that minimizes aerosol generation.

  • Transport : When moving solutions, use secondary containment (e.g., a sealed container or beaker).

Experimental Workflow for Handling this compound

G Experimental Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage (-20°C / -80°C) Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolving Dissolving in DMSO Weighing->Dissolving Experiment In-vitro / In-vivo Experiment Dissolving->Experiment Decontamination Decontamination of Surfaces & Glassware Experiment->Decontamination Waste_Collection Waste Collection (Solid & Liquid) Decontamination->Waste_Collection Waste_Disposal Chemical Waste Disposal Waste_Collection->Waste_Disposal

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and exposure to waste handlers.

  • Solid Waste : All contaminated solid waste (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[1]

  • Decontamination : All surfaces and non-disposable equipment should be decontaminated with an appropriate cleaning agent after use.

  • Final Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

5.1. Accidental Exposure

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion : Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1]

5.2. Spill Response

  • Evacuate : Evacuate the immediate area.

  • Secure : Secure the area and prevent entry.

  • Report : Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

  • Cleanup : Only trained personnel with appropriate PPE should clean up the spill. Carefully sweep up the solid material to avoid raising dust and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after the material has been removed.[1]

Emergency Response Protocol

G Emergency Response Protocol cluster_response Immediate Actions cluster_reporting Reporting cluster_cleanup Cleanup & Follow-up Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Spill->First_Aid Secure Secure Area Evacuate->Secure Medical Seek Medical Attention First_Aid->Medical Report_Supervisor Report to Supervisor Secure->Report_Supervisor Report_EHS Report to EHS Report_Supervisor->Report_EHS Cleanup Trained Personnel Cleanup Report_EHS->Cleanup Documentation Document Incident Cleanup->Documentation

Caption: Emergency response for spills or exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.